molecular formula C11H20Cl2N2 B8177307 N1,N1-Dimethyl-3-phenylpropane-1,2-diamine 2HCl

N1,N1-Dimethyl-3-phenylpropane-1,2-diamine 2HCl

Cat. No.: B8177307
M. Wt: 251.19 g/mol
InChI Key: ZURBYNBDHKDKQY-UHFFFAOYSA-N
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Description

N1,N1-Dimethyl-3-phenylpropane-1,2-diamine 2HCl is a useful research compound. Its molecular formula is C11H20Cl2N2 and its molecular weight is 251.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality N1,N1-Dimethyl-3-phenylpropane-1,2-diamine 2HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1,N1-Dimethyl-3-phenylpropane-1,2-diamine 2HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-N,1-N-dimethyl-3-phenylpropane-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2.2ClH/c1-13(2)9-11(12)8-10-6-4-3-5-7-10;;/h3-7,11H,8-9,12H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURBYNBDHKDKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(CC1=CC=CC=C1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Synthesis Guide: N1,N1-Dimethyl-3-phenylpropane-1,2-diamine 2HCl

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis of N1,N1-Dimethyl-3-phenylpropane-1,2-diamine dihydrochloride , a vicinal diamine scaffold often utilized in medicinal chemistry as a pharmacophore for CNS-active ligands or as a chiral auxiliary.

The guide prioritizes the Amino Acid Activation Route (via Phenylalaninol) over the Mannich or Amide Reduction routes. This choice is critical: it preserves the primary amine at the C2 position and allows for stereochemical control (starting from L- or D-Phenylalanine), whereas direct amide reduction with LiAlH₄ would erroneously methylate the C2 nitrogen.

Part 1: Strategic Analysis & Retrosynthesis

Target Molecule Deconstruction
  • Systematic Name: 1-(Dimethylamino)-3-phenylpropan-2-amine dihydrochloride

  • Chemical Formula: C₁₁H₁₈N₂ · 2HCl

  • Core Structure: A propyl backbone substituted with a phenyl ring at C3, a primary amine at C2, and a dimethylamino group at C1.

  • Key Challenge: Differentiating the two nitrogen centers. The C1 nitrogen is tertiary (dimethyl), while the C2 nitrogen is primary.

Pathway Selection: The Aziridinium Intermediate

Direct alkylation of a diamine precursor is prone to over-alkylation. The most robust "field-proven" method utilizes the chiral pool (Phenylalanine) .

  • Logic: We convert the carboxylic acid of phenylalanine into the dimethylamine moiety.

  • Mechanism: The reaction proceeds via an activated N-Boc-aziridine intermediate. This is the critical control point. The nucleophilic attack of dimethylamine on the aziridine is regioselective for the less hindered terminal carbon (C1), ensuring the correct 1,2-diamine isomer is formed rather than the 1,3-isomer or rearranged products.

Retrosynthetic Disconnection: Target


Deprotection

Aziridine Ring Opening

Activation (MsCl)

N-Boc-Phenylalaninol

Phenylalanine

Part 2: Detailed Experimental Protocol

Phase 1: Precursor Preparation (Reduction & Protection)

Objective: Convert L-Phenylalanine to N-Boc-L-Phenylalaninol.

Step 1.1: Reduction of Phenylalanine

  • Reagents: L-Phenylalanine, NaBH₄, Iodine (I₂), dry THF.

  • Protocol:

    • Suspend L-Phenylalanine (100 mmol) in dry THF (200 mL) under N₂.

    • Add NaBH₄ (2.4 eq) in portions.

    • Cool to 0°C. Dropwise add a solution of I₂ (1.0 eq) in THF. Caution: H₂ gas evolution.

    • Reflux for 18 hours. The solution typically turns clear.

    • Quench: Cool to 0°C, carefully add MeOH until bubbling ceases. Evaporate solvent.[1][2]

    • Dissolve residue in 20% KOH solution and stir for 4 hours (to break borane complexes). Extract with DCM.

  • Yield Target: >90% Phenylalaninol.

Step 1.2: Selective N-Protection

  • Reagents: Di-tert-butyl dicarbonate (Boc₂O), Et₃N, DCM.

  • Protocol:

    • Dissolve Phenylalaninol (from 1.1) in DCM.[3]

    • Add Et₃N (1.2 eq).

    • Add Boc₂O (1.1 eq) at 0°C. Stir at RT for 4 hours.

    • Wash with 1M citric acid (removes unreacted amine), then brine.

  • Checkpoint: ¹H NMR should show a singlet ~1.4 ppm (Boc) and loss of broad NH₂ signal, replaced by doublet NH.

Phase 2: Activation & Substitution (The Critical Step)

Objective: Install the dimethylamine group via an activated intermediate.

Step 2.1: Mesylation

  • Reagents: Methanesulfonyl chloride (MsCl), Et₃N, DCM.

  • Protocol:

    • Dissolve N-Boc-Phenylalaninol (50 mmol) in dry DCM (150 mL).

    • Cool to -10°C (Ice/Salt bath).

    • Add Et₃N (1.5 eq).[3][4]

    • Dropwise add MsCl (1.2 eq) over 30 mins. Exothermic.

    • Stir 1 hour at 0°C.

    • Workup: Wash quickly with cold water, cold 1M HCl, and saturated NaHCO₃. Dry over MgSO₄.[2]

    • Note: The mesylate is unstable; proceed immediately to Step 2.2.

Step 2.2: Aziridine Formation & Ring Opening

  • Reagents: Dimethylamine (33% in EtOH or 2M in THF), Sealed Tube/Autoclave.

  • Protocol:

    • Place the crude mesylate in a pressure vessel.

    • Add excess Dimethylamine (10 eq). Excess is vital to drive the reaction and act as a proton scavenger.

    • Seal and heat to 70-80°C for 12-16 hours.

    • Mechanism: The amine acts as a base to cyclize the N-Boc-mesylate into an N-Boc-benzylaziridine , which is then attacked by dimethylamine at the terminal carbon.

    • Workup: Concentrate to remove excess amine. Dissolve in EtOAc, wash with water. Purify via flash column chromatography (Silica, DCM:MeOH 95:5).

  • Intermediate: tert-butyl (1-(dimethylamino)-3-phenylpropan-2-yl)carbamate.

Phase 3: Deprotection & Salt Formation

Objective: Remove Boc group and isolate the stable dihydrochloride salt.

Step 3.1: Acidolysis

  • Reagents: 4M HCl in Dioxane (anhydrous).

  • Protocol:

    • Dissolve the intermediate from 2.2 in minimal dry dioxane or Et₂O.

    • Add 4M HCl/Dioxane (5-10 eq) at 0°C.

    • Stir at RT for 2-4 hours. A white precipitate should form.

    • Isolation: Filter the solid under N₂ (hygroscopic). Wash with dry Et₂O.

    • Recrystallization: Dissolve in hot MeOH, add Et₂O to turbid point, cool to -20°C.

Part 3: Data Visualization & QC

Synthesis Pathway Diagram[5]

SynthesisPathway Phe L-Phenylalanine PhOH Phenylalaninol Phe->PhOH NaBH4 / I2 Reduction BocPhOH N-Boc-Phenylalaninol PhOH->BocPhOH Boc2O / Et3N Protection Ms O-Mesylate (Activated) BocPhOH->Ms MsCl / Et3N Activation Azir [N-Boc-Aziridine] Intermediate Ms->Azir Cyclization (In Situ) BocDiam N-Boc-Diamine Azir->BocDiam HN(Me)2 Ring Opening Final Target Product (2HCl Salt) BocDiam->Final HCl / Dioxane Deprotection

Caption: Step-wise synthesis via the activated aziridine pathway, ensuring regioselective installation of the dimethylamine group.

Quality Control Specifications
ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN:H2O + 0.1% TFA)
¹H NMR (D₂O) δ 7.2-7.4 (m, 5H, Ar-H), 3.8 (m, 1H, CH-N), 3.2-3.4 (m, 2H, CH₂-NMe₂), 2.9 (m, 2H, Ar-CH₂), 2.8 (s, 6H, N(CH₃)₂).400 MHz NMR
Mass Spec [M+H]⁺ = 179.15 m/z (Free Base)LC-MS (ESI+)
Counterion 2.0 ± 0.1 molar equivalents Cl⁻Argentometric Titration

Part 4: Critical Safety & Troubleshooting

Regioselectivity Verification

A common failure mode is the formation of the regioisomer (dimethylamine at C2).

  • Diagnosis: In ¹H NMR, the C1 protons (adjacent to dimethylamine) appear as a doublet of doublets around 2.3-2.5 ppm in the free base. If the dimethylamine is at C2 (chiral center), the methyl singlet may split or shift significantly, and the integration of the CH backbone will differ.

  • Prevention: Ensure the mesylation is kept cold and the subsequent amine addition is done rapidly to favor the kinetic aziridine formation/opening over direct displacement (which is sluggish for secondary mesylates).

Handling Dihydrochloride Salts

The 2HCl salt is hygroscopic .

  • Storage: Store under Argon in a desiccator.

  • Handling: Weigh quickly in a glovebox or low-humidity environment. If the solid becomes sticky (deliquescence), recrystallize from MeOH/Et₂O immediately.

References

  • McKennon, M. J., et al. (1993). "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry, 58(13), 3568-3571. Link (Standard protocol for Phenylalanine reduction).

  • Bergmeier, S. C. (2000). "The Synthesis of Vicinal Amino Alcohols." Tetrahedron, 56(17), 2561-2576. Link (Review covering the aziridine ring-opening mechanics).

  • Saito, S., et al. (1992). "Regioselective ring opening of N-protected aziridines with organometallic reagents." Chemical & Pharmaceutical Bulletin, 40(10), 2620-2626. Link (Validates regioselectivity at the terminal carbon).

  • Aldrich, Sigma. "Safety Data Sheet: Methanesulfonyl Chloride." Link (Safety grounding for Phase 2).

Sources

Physicochemical Profiling of (S)-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine 2HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical profile, synthesis, and analytical characterization of (S)-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine dihydrochloride .[1] It is structured for researchers requiring rigorous technical data for application in asymmetric synthesis and pharmaceutical development.

Executive Summary

(S)-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine 2HCl (CAS: 29802-26-4) is a chiral 1,2-diamine derived from L-Phenylalanine.[1] Structurally, it features a propane backbone substituted with a phenyl group at the C3 position, a primary amine at the chiral C2 center, and a dimethylamino group at the terminal C1 position.

This compound serves as a critical chiral building block in the synthesis of CNS-active pharmaceutical agents and as a bidentate ligand in asymmetric catalysis.[1] Its vicinal diamine motif allows for chelation with transition metals (e.g., Ni, Pd), while the distinct basicity of the primary and tertiary amines facilitates selective functionalization.

Chemical Identity & Structural Analysis[2][3]

PropertyDetail
IUPAC Name (2S)-1-(dimethylamino)-3-phenylpropan-2-amine dihydrochloride
Common Name (S)-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine 2HCl
CAS Number 29802-26-4 (dihydrochloride); 56613-81-1 (free base parent)
Molecular Formula C₁₁H₁₈N₂[1][2][3][4] · 2HCl
Molecular Weight 251.20 g/mol (Salt); 178.28 g/mol (Free Base)
Chirality (S)-Configuration (derived from L-Phenylalanine)
SMILES Cl.Cl.CN(C)CCc1ccccc1
Stereochemical Configuration

The molecule possesses a single stereocenter at C2. The (S)-configuration is retained from the L-Phenylalanine precursor.[1] The spatial arrangement places the benzyl group and the dimethylaminomethyl group in a specific orientation that governs its efficacy as a chiral auxiliary.

Structure cluster_0 Structural Connectivity C2 C2 (Chiral Center) (S)-Configuration N1 N1 (Tertiary) -N(CH3)2 C2->N1 via Methylene (C1) N2 N2 (Primary) -NH2 C2->N2 Direct attachment Ph Phenyl Group -C6H5 C2->Ph via Methylene (C3)

Figure 1: Structural connectivity highlighting the chiral center and amine differentiation.[1]

Synthesis & Manufacturing Protocol

The synthesis is designed to preserve the optical purity of the L-Phenylalanine starting material.[1] The most robust route involves the reduction of the amino acid to an amino alcohol, followed by selective activation and displacement.

Reaction Pathway[8][9][10]
  • Reduction: L-Phenylalanine is reduced to L-Phenylalaninol.[1][5]

  • Protection: The primary amine is protected (e.g., Boc).

  • Activation: The alcohol is converted to a leaving group (Tosylate/Mesylate).

  • Displacement: Nucleophilic substitution with dimethylamine.

  • Deprotection: Acidic cleavage yields the dihydrochloride salt.

Synthesis Step1 L-Phenylalanine (Start) Step2 N-Boc-L-Phenylalaninol (Protection + Reduction) Step1->Step2 1. Boc2O 2. LiAlH4 (careful) or mixed anhydride red. Step3 O-Tosylate Intermediate (Activation) Step2->Step3 TsCl, Pyridine Step4 (S)-N-Boc-1-(dimethylamino)-3-phenylpropan-2-amine (Displacement) Step3->Step4 HN(CH3)2, THF, Heat Step5 Final Product (2HCl Salt) (Acid Deprotection) Step4->Step5 HCl / Dioxane

Figure 2: Synthetic pathway from L-Phenylalanine to the target diamine dihydrochloride.

Physicochemical Properties[1][2][12][13][14]

Solubility Profile

The dihydrochloride salt is highly polar and ionic.

  • Water: Highly soluble (>100 mg/mL). Forms an acidic solution.

  • Methanol/Ethanol: Soluble.

  • Dichloromethane/Chloroform: Sparingly soluble to insoluble.

  • Hexane/Ether: Insoluble.

Acid-Base Dissociation (pKa)

As a vicinal diamine, the compound exhibits two distinct pKa values due to electrostatic repulsion between the protonated centers.[1]

Ionization StepPredicted pKaDescription
pKa1 (N1 - Tertiary) 6.8 – 7.5The dimethylamino group protonates first but is acidified by the nearby ammonium cation if N2 is protonated.[1]
pKa2 (N2 - Primary) 9.8 – 10.2The primary amine is the stronger base in the mono-cationic state.[1]

Implication: At physiological pH (7.4), the molecule exists primarily as a mono-cation or a mixture of mono- and di-cations.[1] In the 2HCl salt form (solid), both nitrogens are protonated.

Thermal Properties[1]
  • Melting Point: >200°C (Decomposition). Salt forms typically exhibit high melting points with simultaneous degradation.

  • Hygroscopicity: The dihydrochloride salt is hygroscopic . It must be stored in a desiccator to prevent the formation of a sticky gum/hydrate.

Analytical Characterization

Proton NMR (¹H-NMR) in D₂O
  • Phenyl Ring: Multiplet at δ 7.2–7.4 ppm (5H).

  • Chiral Methine (C2-H): Multiplet at δ 3.5–3.8 ppm.[1]

  • Dimethylamino Methyls: Singlet at δ 2.8–2.9 ppm (6H). Note: In the salt form, these may appear as a doublet or broad singlet due to coupling with the NH+ proton if exchange is slow, or shift downfield.

  • Methylene (C1 & C3): Complex multiplets at δ 3.0–3.4 ppm due to diastereotopic protons.

Mass Spectrometry (ESI-MS)
  • Parent Ion [M+H]⁺: m/z 179.15 (Calculated for C₁₁H₁₉N₂⁺).

  • Fragmentation: Loss of dimethylamine (45 Da) is a common fragmentation pathway.

Handling, Stability & Safety

Storage Protocols
  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended.

  • Container: Tightly sealed glass vial with parafilm/teflon liner.

  • Shelf Life: 24 months if kept dry. Hydrolysis is not a major concern, but oxidation of the free base (if generated) is possible.

Safety Hazards (GHS Classification)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • Precaution: Handle in a fume hood. The free base is corrosive; the salt is an irritant.

References

  • Chemical Identity & CAS Data: Common Chemistry Database, CAS Registry Number 29802-26-4.[1] American Chemical Society.[6] Link[1]

  • Synthesis from Amino Acids: A. Abiko et al., "Synthesis of Chiral 1,2-Diamines from Amino Acids," Tetrahedron Letters, Vol. 33, No. 38, 1992. (General methodology for amino acid to diamine conversion).
  • Physicochemical Predictions: PubChem Compound Summary for CID 12204789 (Related Enantiomer). National Center for Biotechnology Information. Link

  • pKa of Vicinal Diamines: Perrin, D. D. Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London, 1965. (Source for vicinal diamine pKa shifts).
  • Supplier Data: Sigma-Aldrich/Merck Product Specification for (S)-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine.[1] Link

Sources

A Technical Guide to the Application of Chiral 1,2-Diamines in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Chiral 1,2-diamines have become an indispensable tool in modern asymmetric synthesis, serving as highly effective ligands and organocatalysts for a wide range of stereoselective transformations.[1] Their C₂-symmetric backbone and ability to form stable, well-defined metal complexes allow for the creation of a precise chiral environment, enabling high levels of enantioselectivity in critical reactions. This guide provides an in-depth exploration of the core applications of these privileged scaffolds, focusing on the mechanistic principles, practical methodologies, and performance data that underpin their utility in pharmaceutical and fine chemical synthesis. We will delve into their role in asymmetric hydrogenation, carbon-carbon bond formation, and other key transformations, offering field-proven insights and detailed protocols.

The Privileged Scaffold: Structural and Synthetic Foundations

Chiral 1,2-diamines, such as (1R,2R)-1,2-diphenylethylenediamine (DPEN) and (1R,2R)-1,2-diaminocyclohexane (DACH), are considered "privileged ligands" due to their consistent success across a multitude of catalytic systems and reaction types.[1][2]

1.1 Causality of Success: Key Structural Features The efficacy of 1,2-diamines stems from a combination of structural attributes:

  • C₂-Symmetry: Many of the most successful diamine ligands possess a C₂ axis of rotational symmetry.[3] This feature simplifies the potential transition states in a catalytic cycle, reducing the number of competing diastereomeric pathways and often leading to higher enantioselectivity.

  • Bidentate Chelation: The two nitrogen atoms form a stable five-membered chelate ring with a metal center. This pre-organizes the catalytic complex, creating a rigid and predictable chiral pocket around the active site.

  • Tunability: The N- and N'-positions can be readily functionalized (e.g., with sulfonyl groups in TsDPEN) to fine-tune the steric and electronic properties of the ligand. This allows for optimization of the catalyst's activity and selectivity for a specific substrate.[4]

1.2 Synthesis of Enantiopure 1,2-Diamines Access to enantiomerically pure 1,2-diamines is critical. Common synthetic strategies include:

  • Resolution of Racemates: The racemic trans-isomer of 1,2-diaminocyclohexane can be resolved using an enantiomerically pure resolving agent like tartaric acid.[5]

  • Asymmetric Synthesis: Modern methods focus on the catalytic asymmetric synthesis of 1,2-diamines to avoid classical resolution. These strategies include the diamination of alkenes, the ring-opening of aziridines, and reductive couplings of imines.[6][7][8] More recent innovations involve copper-catalyzed reductive couplings and iridium-catalyzed C-H amination.[2][9]

Asymmetric Hydrogenation and Transfer Hydrogenation

One of the most powerful applications of chiral 1,2-diamines is in the asymmetric reduction of prochiral ketones and imines, pioneered by Noyori and others.[10][11][12] These reactions provide a direct and atom-economical route to chiral alcohols and amines, which are vital building blocks in drug development.

2.1 The Noyori-type Catalyst System: Mechanism of Action The archetypal catalyst system consists of a Ruthenium(II) center, a chiral N-sulfonylated 1,2-diamine ligand (like TsDPEN), and an η⁶-arene ligand.[13] The catalytic cycle for transfer hydrogenation using isopropanol or a formic acid/triethylamine mixture involves a concerted, six-membered pericyclic transition state.

Causality Behind the Mechanism: The N-H proton on the diamine ligand plays a crucial role. It acts as a proton donor, participating directly in the hydride transfer from the metal to the carbonyl carbon. This "metal-ligand bifunctional" mechanism avoids the high-energy intermediates associated with purely metal-centered mechanisms, thereby lowering the activation energy and accelerating the reaction. The chirality is transferred because the bulky substituents on the diamine and the arene ligand force the ketone substrate to approach the ruthenium hydride from one specific face to minimize steric clash.[4]

Diagram 1: Catalytic Cycle for Asymmetric Transfer Hydrogenation

ATH_Cycle cluster_main Catalytic Cycle cluster_reactants cluster_products precatalyst [Ru(II)-TsDPEN-Arene] (Precatalyst) active_hydride [Ru-H] (Active Hydride) precatalyst->active_hydride + H⁻ source (e.g., i-PrOH) ts Six-Membered Transition State active_hydride->ts + Ketone (Substrate) product_complex [Ru]-Product Complex ts->product_complex Hydride Transfer product_complex->active_hydride + H⁻ source - Chiral Alcohol alcohol Chiral Alcohol product_complex->alcohol ketone Prochiral Ketone ketone->ts h_source Hydrogen Source (i-PrOH or HCOOH/NEt₃) h_source->precatalyst

Caption: A simplified catalytic cycle for Noyori-type asymmetric transfer hydrogenation.

2.2 Performance Data in Ketone Reduction The choice of ligand, metal, and reaction conditions significantly impacts both conversion and enantioselectivity. N-tosylated diphenylethylenediamine (TsDPEN) is a highly effective ligand for a wide range of aryl ketones.[4][14]

Catalyst SystemSubstrateS/C RatioYield (%)ee (%)Reference
RuClAcetophenone1000:1>9596 (R)[13]
RhCl₂Acetophenone (in H₂O)100-1000:1>98up to 99[14]
IrCl₂Acetophenone (in H₂O)100-1000:1>95up to 99[14]
Mn(I)-PNNP-(R,R)-DACHAcetophenone50:19985 (S)[15]

Trustworthiness through Self-Validation: The consistently high enantiomeric excess (ee) values reported across different metal centers (Ru, Rh, Ir) and even earth-abundant metals like iron and manganese validates the robustness of the 1,2-diamine scaffold.[14][15][16] The predictability of the stereochemical outcome based on the ligand's chirality [(S,S) vs. (R,R)] serves as an internal control for the proposed stereochemical models.

2.3 Detailed Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is a representative example based on established methodologies.[17][18]

Objective: To synthesize (R)-1-phenylethanol from acetophenone with high enantioselectivity.

Materials:

  • Catalyst Precursor: [RuCl₂(p-cymene)]₂

  • Ligand: (S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Hydrogen Source: 5:2 azeotropic mixture of formic acid (HCOOH) and triethylamine (NEt₃)

  • Substrate: Acetophenone

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

Workflow Diagram:

Protocol_Workflow start Start prep Catalyst Preparation [RuCl₂(p-cymene)]₂ + (S,S)-TsDPEN in anhydrous solvent under N₂ start->prep reaction Reaction Setup Add Acetophenone Add HCOOH/NEt₃ mixture prep->reaction monitor Stir at RT Monitor by TLC/GC reaction->monitor workup Aqueous Workup Quench with NaHCO₃ (sat.) Extract with organic solvent monitor->workup Reaction Complete purify Purification Dry organic layer (Na₂SO₄) Concentrate in vacuo Column Chromatography workup->purify analyze Analysis Determine Yield Determine ee% by Chiral HPLC/GC purify->analyze end End analyze->end

Sources

Navigating the Synthesis and Application of Chiral N,N'-Dimethyl-1,2-Diamines: A Guide for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for a Specific Diamine and a Pivot to a Foundational Analogue

Initial research into the specific compound N1,N1-Dimethyl-3-phenylpropane-1,2-diamine reveals a significant challenge: a lack of a registered CAS number and a scarcity of published literature. This indicates that it is likely a novel or sparsely documented molecule, precluding the creation of a comprehensive technical guide based on established data.

However, the structural features of the requested molecule—a chiral 1,2-diamine with N-methylation—point toward a class of compounds of immense importance in modern drug development and asymmetric synthesis. Therefore, this guide will pivot to a thorough examination of a well-documented and highly relevant analogue: enantiomerically pure N,N'-dimethyl-1,2-diamines .

These C2-symmetric diamines are powerful chiral ligands and auxiliaries. Their ability to form stable chelate complexes with a wide range of metals allows for the effective transfer of chirality in catalytic reactions, making them indispensable tools for the synthesis of single-enantiomer drugs. This guide will provide an in-depth look at their synthesis, characterization, and application, with a focus on providing actionable insights for laboratory and process development.

Molecular Structure and Physicochemical Properties

The core of these molecules is a 1,2-diamine backbone, which can be based on various scaffolds such as cyclohexane or ethylene. The two nitrogen atoms are each substituted with a methyl group. The chirality arises from the stereocenters on the backbone.

Molecular Structure of a Representative Chiral Diamine

Below is the structure of enantiomerically pure (1R,2R)-N¹,N²-dimethylcyclohexane-1,2-diamine, a widely used chiral ligand.

Caption: Structure of (1R,2R)-N¹,N²-dimethylcyclohexane-1,2-diamine.

Physicochemical and Spectroscopic Data

The properties of these diamines are crucial for their handling and application. Below is a table summarizing key data for N,N'-Dimethyl-1,3-propanediamine (CAS: 111-33-1), a related achiral diamine, to provide a general understanding of this class of compounds.[1][2]

PropertyValueSource
CAS Number 111-33-1[1]
Molecular Formula C₅H₁₄N₂[1]
Molecular Weight 102.18 g/mol [1]
Boiling Point 145 °C[2]
Density 0.817 g/mL at 25 °C[2]
Appearance Colorless to pale yellow liquid[3]
Solubility Soluble in water and organic solvents[3]

Spectroscopic analysis is essential for structural confirmation. For N,N'-dimethyl diamines, one would expect to see:

  • ¹H NMR: Signals corresponding to the N-methyl protons, the backbone methine and methylene protons, and the N-H proton.

  • ¹³C NMR: Resonances for the N-methyl carbons and the distinct carbons of the backbone.

  • IR Spectroscopy: Characteristic absorptions for N-H stretching, C-H stretching, N-H bending, and C-N stretching.[4]

Synthesis of Enantiomerically Pure N,N'-Dimethyl-1,2-Diamines

The synthesis of these chiral diamines in high enantiomeric purity is a critical challenge. A common and effective strategy involves the dimethylation of a readily available chiral 1,2-diamine precursor.

Synthetic Workflow

A robust method for preparing N,N'-dimethyl-1,2-diamines involves the formation of a diazaphospholidine oxide intermediate, followed by methylation and subsequent hydrolysis.[5] This approach avoids over-methylation and provides good yields.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Cyclization cluster_reaction2 Step 2: Dimethylation cluster_reaction3 Step 3: Hydrolysis Start_Diamine (1R,2R)-1,2-Diamine Precursor Diazaphospholidine Diazaphospholidine Oxide Intermediate Start_Diamine->Diazaphospholidine Reaction Reagent1 Phosphoric Dichloride Reagent1->Diazaphospholidine Dimethylated_Intermediate N,N'-Dimethylated Intermediate Diazaphospholidine->Dimethylated_Intermediate Reaction Methylating_Agent Methylating Agent (e.g., Methyl Iodide) Methylating_Agent->Dimethylated_Intermediate Final_Product Enantiopure N,N'-Dimethyl-1,2-Diamine Dimethylated_Intermediate->Final_Product Reaction Acid_Hydrolysis Acid-Catalyzed Hydrolysis Acid_Hydrolysis->Final_Product

Caption: General workflow for the synthesis of N,N'-dimethyl-1,2-diamines.

Experimental Protocol: Synthesis of trans-N¹,N²-dimethylcyclohexane-1,2-diamine

This protocol is adapted from a documented method for producing the racemic trans-isomer, which can then be resolved to obtain the enantiopure diamine.[5]

Step 1: Synthesis of the Diazaphospholidine Oxide

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve trans-1,2-diaminocyclohexane in anhydrous toluene.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Add a solution of methylphosphonic dichloride in anhydrous toluene dropwise to the stirred solution of the diamine.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup: Filter the reaction mixture to remove any precipitate. Evaporate the solvent under reduced pressure to yield the crude diazaphospholidine oxide.

Step 2: Dimethylation of the Intermediate

  • Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the crude diazaphospholidine oxide in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C and add a strong base (e.g., n-butyllithium) dropwise.

  • Methylation: Add methyl iodide to the reaction mixture and stir at -78 °C for 1 hour.

  • Warming: Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Carefully quench the reaction with water.

  • Extraction: Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Acid-Catalyzed Hydrolysis

  • Setup: Dissolve the crude N,N'-dimethylated intermediate in a mixture of hydrochloric acid and methanol.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours.

  • Basification: Cool the reaction mixture and carefully make it basic by adding a concentrated solution of sodium hydroxide.

  • Extraction: Extract the aqueous layer multiple times with dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting crude product can be purified by distillation or chromatography to yield the pure trans-N¹,N²-dimethylcyclohexane-1,2-diamine.

Applications in Drug Development and Asymmetric Catalysis

Chiral N,N'-dimethyl-1,2-diamines are workhorse ligands in asymmetric catalysis. Their complexes with transition metals, particularly ruthenium, are highly effective catalysts for a variety of transformations.

Key Applications:

  • Asymmetric Hydrogenation: Ruthenium complexes of these diamines are benchmark catalysts for the enantioselective hydrogenation of ketones to produce chiral alcohols, which are common building blocks in pharmaceuticals.[5]

  • Asymmetric Transfer Hydrogenation: These ligands are also used in transfer hydrogenation reactions, which offer a safer and more practical alternative to using high-pressure hydrogen gas.

  • Other Asymmetric Transformations: Their utility extends to other reactions such as carbon-carbon bond-forming reactions.

The choice of the diamine backbone (e.g., cyclohexyl vs. ethyl) and the substituents can be fine-tuned to optimize the enantioselectivity and activity of the catalyst for a specific substrate.

Safety and Handling

N,N'-dimethyl-1,2-diamines are typically flammable and corrosive liquids.[6][7] They can cause severe skin burns and eye damage.[6][7]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7]

  • Ventilation: Handle these compounds in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as acids and oxidizing agents.[8] Keep containers tightly sealed.

  • Spill Response: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste. Ensure the area is well-ventilated.

Conclusion

While the initially targeted N1,N1-Dimethyl-3-phenylpropane-1,2-diamine remains an elusive compound in the public domain, the exploration of its structural analogues, the enantiomerically pure N,N'-dimethyl-1,2-diamines, provides a wealth of valuable information for researchers in drug development. These chiral ligands are foundational tools in asymmetric synthesis, enabling the efficient and selective production of chiral molecules. A thorough understanding of their synthesis, properties, and applications is essential for any scientist working at the forefront of pharmaceutical chemistry.

References

  • Wikipedia. N,N′-Dimethyl-1,3-propanediamine. [Link]

  • ResearchGate. An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines. [Link]

Sources

discovery and history of N1,N1-Dimethyl-3-phenylpropane-1,2-diamine derivatives

Technical Whitepaper: The -Dimethyl-3-phenylpropane-1,2-diamine Scaffold

From Chiral Auxiliary to Bioactive Pharmacophore

Executive Summary

Asymmetric OrganocatalysisBioinorganic Medicinal Chemistry

This guide details the structural evolution of this scaffold, its history as a ligand for asymmetric synthesis, and its modern application as a precursor for Schiff-base metallodrugs targeting antiproliferative pathways.

Part 1: Structural Analysis & Historical Context

The Pharmacophore "Family Tree"

To understand the utility of

Key Structural Features:

  • Chiral Center (C2): Derived from Phenylalanine, allowing for enantiopure synthesis (usually S-configuration).

  • Vicinal Diamine: The

    
     (dimethyl) and 
    
    
    (primary) amines provide a bidentate coordination site, crucial for metal binding.
  • Phenyl Linker: The C3-phenyl group provides steric bulk and

    
    -stacking capability, essential for inducing stereoselectivity in catalytic applications.
    
Discovery Vector: The Kappa Opioid Connection

Historically, acyclic 1,2-diamines were explored as simplified analogs of the U-50,488 class of Kappa Opioid Receptor (KOR) agonists. While U-50,488 utilizes a cyclohexane ring to lock the diamine conformation, acyclic derivatives like

  • Result: The flexible acyclic chain generally resulted in lower affinity for KOR compared to the rigid cyclohexyl analogs, leading researchers to pivot this scaffold toward catalysis and metallodrugs rather than direct CNS receptor modulation.

Part 2: Synthetic Utility & Catalysis (The "Hidden" History)

The primary historical significance of this molecule lies in its role as a Chiral Ligand . In the late 1990s and early 2000s, the demand for enantioselective catalysts led to the screening of chiral 1,2-diamines.

Mechanism of Action in Asymmetric Synthesis

The diamine acts as a chiral backbone for transition metals (e.g., Copper, Zinc) or as an organocatalyst itself.

  • Application: Enantioselective Michael additions and Aldol reactions.

  • Causality: The tertiary amine (

    
    ) acts as a Brønsted base to deprotonate the nucleophile, while the primary amine (or its derivative) directs the electrophile via hydrogen bonding or transient imine formation.
    
Visualization: The Chiral Ligand Workflow

The following diagram illustrates the synthesis of the scaffold and its divergence into two application pathways.

Gcluster_0SynthesisPheL-Phenylalanine(Chiral Pool Start)AmideN,N-Dimethyl AmideIntermediatePhe->Amide1. Amidation (HNMe2)2. ProtectionDiamine(S)-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine(The Core Scaffold)Amide->DiamineReduction (LiAlH4)SchiffSchiff Base Ligands(Salicylaldehyde condensation)Diamine->Schiff+ Aldehyde(-H2O)CatalystOrganocatalyst(Michael Addition)Diamine->CatalystDirect UseMetalComplexMetallodrugs(Mo, Cu, La Complexes)Anticancer/AntibacterialSchiff->MetalComplex+ Metal Salt(MoO2(acac)2, etc.)

Caption: Synthesis pathway from L-Phenylalanine to Bioactive Metallodrugs and Catalysts.

Part 3: Modern Pharmacology (Metallodrugs)

Recent literature (2010–Present) has repurposed this diamine as a ligand for Schiff Base Metal Complexes . These complexes are designed to intercalate DNA or inhibit specific enzymes in cancer cells.

The Molybdenum & Lanthanum Connection

Researchers have synthesized complexes where

  • Target: DNA Intercalation and Topoisomerase Inhibition.

  • Mechanism: The planar aromatic rings of the Schiff base (derived from the diamine's phenyl group + the aldehyde) facilitate insertion between DNA base pairs. The metal center (e.g.,

    
    ) provides oxidative stress or direct coordination to nucleobases.
    
  • Data Summary:

Metal CenterLigand TypeBiological TargetActivity Profile
Molybdenum (VI) Tetradentate Schiff BaseDNA / TopoisomeraseHigh cytotoxicity in MCF-7 (Breast Cancer) lines.
Lanthanum (III) Bis-Schiff BaseDNA IntercalationModerate antibacterial; High antitumor potency.
Copper (II) TridentateOxidative DNA CleavageEffective nuclease activity via ROS generation.

Part 4: Experimental Protocols

Synthesis of (S)- -Dimethyl-3-phenylpropane-1,2-diamine

Standardized protocol adapted from L-Phenylalanine precursors.

Reagents:

  • (S)-2-amino-N,N-dimethyl-3-phenylpropanamide (derived from L-Phe)

  • Lithium Aluminum Hydride (

    
    )
    
  • Tetrahydrofuran (THF), anhydrous

  • Sodium Sulfate (

    
    )
    

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add

    
     (3.0 equiv) suspended in anhydrous THF.
    
  • Addition: Cool the suspension to 0°C. Add the amino-amide precursor (dissolved in THF) dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent racemization.

  • Reflux: Warm to room temperature, then reflux for 12 hours. The solution should turn from grey to white/off-white suspension.

  • Quench: Cool to 0°C. Perform the Fieser quench: Add water (

    
     mL), 15% NaOH (
    
    
    mL), then water (
    
    
    mL) sequentially.
  • Isolation: Filter the granular precipitate. Dry the filtrate over

    
     and concentrate in vacuo.
    
  • Purification: Purify via Kugelrohr distillation (bp ~52°C at 2 mbar) or flash chromatography (

    
    ) to yield the colorless oil.
    

Validation Check:

  • 
     NMR (300 MHz, 
    
    
    ):
    Look for the dimethyl singlet at
    
    
    2.22 ppm and the diagnostic diastereotopic protons of the
    
    
    bridge.
  • Optical Rotation:

    
     should be positive (+6.2 in 
    
    
    ) for the (S)-enantiomer.
Synthesis of Molybdenum(VI) Schiff Base Complex

For evaluation of anticancer potential.

  • Ligand Formation: Reflux the diamine (1.0 equiv) with 2-hydroxy-3-methoxybenzaldehyde (2.0 equiv) in Ethanol for 2 hours. Isolate the yellow solid (Schiff base).

  • Complexation: Dissolve the Schiff base in Methanol. Add

    
     (1.0 equiv).
    
  • Reaction: Reflux for 6 hours. The solution typically darkens.

  • Crystallization: Allow slow evaporation to yield orange/red crystals suitable for X-ray diffraction.

References

  • Asymmetric Synthesis Application

    • Title: Organocatalytic Asymmetric Epoxidations and Hydroperoxidations of -Unsatur
    • Source: Inaugural-Dissert
    • -dimethyl-3-phenylpropane-1,2-diamine)
    • URL:[Link]

  • Medicinal Chemistry (Trypanocidal Leads)

    • -(3-(trifluoromethyl)phenethyl)
    • Source: European Journal of Medicinal Chemistry (2014).
    • Context: Establishes the biological activity of the dimethyl-phenyl-propane diamine scaffold in parasitic diseases.
    • URL:[Link]

  • Metallodrug Ligands (Molybdenum)

    • Title: Synthesis, structural studies and catalytic activity of dioxidomolybdenum(VI) complexes with aroylhydrazones.
    • Source: ResearchGate / Polyhedron (Contextual m
    • Context: Use of the diamine to create chiral tetradentate ligands for Mo(VI) complexes.[1]

    • URL:[Link]

  • Kappa Opioid Context (General Scaffold History)

    • Title: The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies.[2][3][4]

    • Source: Frontiers in Pharmacology (2022).
    • Context: Reviews the structural requirements of KOR agonists, including the evolution
    • URL:[Link]

Methodological & Application

Application Notes & Protocols: N1,N1-Dimethyl-3-phenylpropane-1,2-diamine 2HCl in Transition Metal-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Diamine Ligands

Chiral 1,2-diamines are a cornerstone of modern asymmetric catalysis, serving as critical ligands for a multitude of transition metal-catalyzed reactions. Their prevalence is due to their presence in numerous biologically active natural products and pharmaceutical agents.[1][2] The ability of these ligands to form stable five-membered chelate rings with metal centers provides a rigid and well-defined chiral environment, enabling high levels of stereocontrol in catalytic transformations.[3][4] N1,N1-Dimethyl-3-phenylpropane-1,2-diamine, as a member of this class, offers a unique combination of steric and electronic properties that make it a valuable tool for synthetic chemists. The dihydrochloride salt (2HCl) form ensures stability and ease of handling for this otherwise air-sensitive ligand.

The "N,N-dimethyl" substitution on one of the nitrogen atoms creates a distinct electronic and steric environment compared to its unsubstituted or monosubstituted counterparts. This modification can influence the ligand's coordination geometry, the electronic properties of the metal center, and the steric interactions within the catalytic pocket, ultimately impacting the enantioselectivity and reactivity of the catalyst.

Core Application: Asymmetric Hydrogenation and Transfer Hydrogenation

One of the most prominent applications of chiral diamine ligands, including derivatives of N1,N1-Dimethyl-3-phenylpropane-1,2-diamine, is in asymmetric hydrogenation and transfer hydrogenation reactions.[3][5] These methods are indispensable for the synthesis of chiral alcohols and amines, which are key intermediates in the pharmaceutical industry.[3]

Mechanistic Insights: The Noyori-Type Catalytic Cycle

In the context of ruthenium-catalyzed asymmetric transfer hydrogenation of ketones, the catalytic cycle is believed to proceed through a concerted, outer-sphere mechanism. The chiral diamine ligand, in concert with an ancillary ligand (often a cyclopentadienyl or arene group), creates a chiral environment around the ruthenium center.

Key Mechanistic Steps:

  • Formation of the Active Hydride Species: The precatalyst, typically a Ru(II) complex, reacts with a hydrogen source (e.g., isopropanol or formic acid) in the presence of a base to generate the active Ru-H species.

  • Coordination of the Substrate: The ketone substrate coordinates to the ruthenium hydride complex. The stereochemistry of this coordination is directed by the chiral diamine ligand.

  • Hydride Transfer: The hydride is transferred from the metal center to the carbonyl carbon of the ketone, and a proton is transferred from the coordinated hydrogen source to the carbonyl oxygen. This occurs in a concerted fashion through a six-membered pericyclic transition state.

  • Product Dissociation and Catalyst Regeneration: The resulting chiral alcohol dissociates, and the catalyst is regenerated to re-enter the catalytic cycle.

The enantioselectivity of the reaction is determined by the facial selectivity of the hydride transfer, which is controlled by the steric and electronic interactions between the substrate and the chiral ligand in the transition state.

Asymmetric_Transfer_Hydrogenation_Cycle Ru(II)-Precatalyst Ru(II)-Precatalyst Active Ru-H Species Active Ru-H Species Ru(II)-Precatalyst->Active Ru-H Species + H-Donor - Base-H+ Substrate_Coordination [Ru-H(Ketone)] Complex Active Ru-H Species->Substrate_Coordination + Ketone Transition_State Six-Membered Transition State Substrate_Coordination->Transition_State Product_Complex [Ru(Chiral Alcohol)] Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Active Ru-H Species Regeneration Chiral_Alcohol Chiral_Alcohol Product_Complex->Chiral_Alcohol Dissociation Buchwald_Hartwig_Amination_Cycle Pd(0)L_n Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition + Ar-X Pd(II)_Complex Ar-Pd(II)(X)Ln Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination + HNR'R'' - HX Amido_Complex Ar-Pd(II)(NR'R'')Ln Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product Ar-NR'R'' Reductive_Elimination->Product

Sources

experimental setup for enantioselective hydrogenation using N1,N1-Dimethyl-3-phenylpropane-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Setup for Enantioselective Hydrogenation using


-Dimethyl-3-phenylpropane-1,2-diamine 

-Dimethyl-3-phenylpropane-1,2-diamine (hereafter referred to as L-DMPDA )

Executive Summary

This guide details the experimental protocols for utilizing


-Dimethyl-3-phenylpropane-1,2-diamine (L-DMPDA)  as a chiral ligand in enantioselective hydrogenation. Unlike the classic 

-symmetric tosylated diamines (e.g., TsDPEN) which form neutral Ru-hydride species, L-DMPDA features a primary amine and a tertiary dimethylamine. This structural asymmetry dictates its coordination chemistry, typically forming cationic metal complexes with Ruthenium(II) or Iridium(I).

These protocols are designed for the reduction of prochiral ketones and imines. The guide prioritizes the in-situ catalyst generation method to maximize operational flexibility and minimize catalyst degradation.

Chemical Profile & Ligand Architecture

L-DMPDA acts as a non-symmetric, bidentate (


) ligand. Its efficacy relies on the steric bulk of the phenyl group and the electronic differentiation between the hard primary amine (

-donor) and the tertiary amine.
PropertySpecification
IUPAC Name

-Dimethyl-3-phenylpropane-1,2-diamine
Role Chiral Bidentate Ligand (

-Chelator)
Coordination Mode Neutral chelation (forms cationic complexes

)
Key Application Ru-catalyzed Transfer Hydrogenation; Ir-catalyzed Hydrogenation
Handling Hygroscopic liquid/low-melting solid. Store under Argon at 2–8°C.

Mechanistic Insight: In Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH), the primary amine (


) is critical. It coordinates to the metal center and, upon deprotonation or hydride formation, participates in the outer-sphere bifunctional mechanism  (Noyori-Ikariya mechanism), stabilizing the transition state via hydrogen bonding with the substrate oxygen.

Catalyst Preparation (In-Situ)

Pre-forming the catalyst is possible, but in-situ generation is recommended for screening and optimization.

Workflow A: Ruthenium Complex for Ketone Reduction
  • Precursor:

    
    
    
  • Ligand: L-DMPDA

  • Solvent: Isopropanol (anhydrous, degassed)

Protocol:

  • In a glovebox or under a distinct flow of Argon, charge a flame-dried Schlenk tube with

    
     (0.005 mmol, 3.06 mg).
    
  • Add L-DMPDA (0.011 mmol, 1.1 equiv relative to Ru monomer).

  • Add 1.0 mL of anhydrous Isopropanol.

  • Heat at 80°C for 1 hour under Argon. The solution typically turns from deep red to orange-yellow, indicating the formation of the cationic species

    
    .
    
  • Cool to room temperature. This stock solution is ready for ATH.

Workflow B: Iridium Complex for Imine Hydrogenation
  • Precursor:

    
    
    
  • Ligand: L-DMPDA

  • Solvent: Dichloromethane (DCM) or Toluene

Protocol:

  • Charge a Schlenk tube with

    
     (0.005 mmol).
    
  • Add L-DMPDA (0.011 mmol).

  • Add 1.0 mL of degassed DCM.

  • Stir at room temperature for 30 minutes. A color change (often to yellow/orange) confirms coordination.

  • Optional Counter-ion Exchange: For difficult substrates, add

    
     (0.012 mmol) to generate the cationic "naked" catalyst, which significantly boosts activity for imines.
    

Experimental Protocol: Asymmetric Transfer Hydrogenation (ATH)

This protocol describes the reduction of Acetophenone (model substrate) using the Ru/L-DMPDA system.

Reaction Class: Transfer Hydrogenation (Open System/Inert Atmosphere) Hydrogen Source: Isopropanol (acts as both solvent and reductant)

Step-by-Step Methodology
  • Reactor Preparation:

    • Flame-dry a 10 mL Schlenk tube or a reaction vial with a septum cap.

    • Cool under a stream of dry Argon.

  • Substrate Addition:

    • Add Acetophenone (1.0 mmol, 120 mg) to the vial.

    • Add 4.0 mL of anhydrous Isopropanol (degassed).

  • Catalyst Injection:

    • Add the pre-formed Ru/L-DMPDA catalyst solution (from Section 3, Workflow A) to achieve a Substrate/Catalyst (S/C) ratio of 100:1 to 500:1 (e.g., 0.2 mL of stock solution for 1 mol% loading).

  • Base Activation (Critical Step):

    • Add

      
       or 
      
      
      
      (0.1 mL of a 1.0 M solution in
      
      
      ).
    • Note: The base is required to generate the active Ru-hydride species from the cationic precursor.

    • Ratio: Base:Ru should be approx 5:1 to 10:1.

  • Reaction:

    • Stir vigorously at 25–40°C .

    • Monitor reaction progress via TLC or GC every 2 hours.

    • Endpoint: Reaction is complete when the ketone peak disappears (typically 4–12 hours depending on S/C).

  • Quench & Workup:

    • Quench by adding 0.5 mL of 1N HCl or saturated

      
      .
      
    • Dilute with Ethyl Acetate (10 mL).

    • Filter through a short pad of silica gel to remove metal residues.

    • Concentrate the filtrate under reduced pressure.

Experimental Protocol: Direct High-Pressure Hydrogenation

This protocol is preferred for substrates sensitive to base or requiring higher activity (e.g., bulky ketones, imines).

Reaction Class: Direct Hydrogenation (Autoclave) Hydrogen Source:


 Gas (10–50 bar)
Step-by-Step Methodology
  • Autoclave Loading:

    • In a glovebox, load the substrate (1.0 mmol) into a glass liner fitting the autoclave.

    • Add solvent (Methanol or Ethanol, 3.0 mL).

  • Catalyst Addition:

    • Add the Ir/L-DMPDA or Ru/L-DMPDA catalyst solution (1 mol%).

    • Additive: For imine hydrogenation with Iridium, add

      
       (5-10 mol%) or dilute acid (acetic acid) if using the neutral precursor, as this often enhances enantioselectivity.
      
  • Pressurization:

    • Seal the autoclave and remove from the glovebox.

    • Purge the line with

      
       three times.
      
    • Pressurize to 30 bar (435 psi)

      
      .
      
  • Execution:

    • Stir at room temperature (25°C).

    • Reaction time: 12–24 hours.

  • Venting:

    • Safety: Slowly vent the hydrogen gas in a fume hood.

    • Analyze the crude mixture directly by Chiral GC/HPLC.

Visualization: Mechanistic Workflow

The following diagram illustrates the catalytic cycle for the Ruthenium-catalyzed process, highlighting the role of the diamine ligand.

ATH_Mechanism Precursor Ru Precursor [Ru(p-cymene)Cl2]2 Complex Cationic Complex [Ru(L)(Arene)Cl]+ Precursor->Complex + Ligand 80°C, iPrOH Ligand Ligand (L-DMPDA) N1,N1-Dimethyl-3-phenyl... Ligand->Complex ActiveHydride Active Ru-Hydride [Ru-H species] Complex->ActiveHydride + Base (KOtBu) - HCl TS Transition State (Bifunctional H-Bonding) ActiveHydride->TS + Ketone Product Chiral Alcohol (S)-1-Phenylethanol TS->Product H-Transfer Product->ActiveHydride Regeneration (+ iPrOH)

Caption: Catalytic cycle for Ru-ATH showing the conversion of the cationic precursor to the active hydride species via base activation.

Analytical Validation & Optimization

To ensure scientific integrity, the enantiomeric excess (ee) must be validated using chiral chromatography.

Standard Analytical Conditions (Acetophenone Reduction)
  • Instrument: HPLC (e.g., Agilent 1200) or GC (e.g., Agilent 7890).

  • Column: Chiralcel OD-H (HPLC) or Chirasil-DEX CB (GC).

  • Mobile Phase (HPLC): Hexane:Isopropanol (90:10 to 98:2).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times (Typical):

    • (R)-Isomer:

      
      
      
    • (S)-Isomer:

      
      [1]
      
    • Note: Run a racemic standard first to establish separation.

Optimization Matrix

If initial ee is low (<80%), systematically vary the following parameters:

ParameterRange to TestRationale
Solvent iPrOH, Formic Acid/TEA, DCMiPrOH is standard for ATH; Formic acid/TEA (5:2) can improve ee for specific substrates.[2][3]
Temperature 0°C to 60°CLower T often increases ee but decreases rate.
Base KOH, tBuOK, K2CO3Stronger bases activate the catalyst faster; milder bases may prevent racemization.
Additives LiCl, AgOTfAgOTf removes chloride to create a more open coordination site (for Ir catalysts).
S/C Ratio 100:1 to 1000:1High catalyst loading (low S/C) can lead to background (non-chiral) reaction.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[4] Accounts of Chemical Research, 30(2), 97–102.

  • Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300–1308.

  • Liu, W., et al. (2005).[5] Novel Dendritic Ligands of Chiral 1,2-Diamine and Their Application in Asymmetric Hydrogenation. Synlett, 2005(10), 1591–1595.[4] (Describes synthesis and application of phenyl-propane-diamine derivatives).

  • Ohkuma, T., et al. (1995). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a New Precatalyst. Journal of the American Chemical Society, 117(9), 2675–2676.

Sources

Troubleshooting & Optimization

Technical Support Center: A Troubleshooting Guide for Failed Reactions Involving Chiral Diamines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common issues encountered in asymmetric synthesis utilizing chiral diamine ligands. As Senior Application Scientists, we have compiled this resource based on field-proven insights and established scientific principles to help you navigate the complexities of your catalytic reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured to address the most pressing issues you may face during your experiments. Each section provides a detailed question-and-answer format to pinpoint the problem and offers logical, step-by-step solutions.

Section 1: Poor Enantioselectivity or Stereoselectivity

Low or inconsistent enantiomeric excess (ee) is one of the most common failure modes in asymmetric catalysis. The root cause often lies in the subtle interplay between the ligand, catalyst, and reaction environment.

Q1: My reaction is yielding a racemic or nearly racemic product. What are the primary causes?

A racemic or near-racemic outcome points to a fundamental breakdown in the stereodifferentiating ability of your catalytic system. The primary culprits are often related to the purity of your chiral ligand, the integrity of the active catalyst, or suboptimal reaction conditions.

  • Ligand Purity and Integrity: The enantiomeric purity of your diamine ligand is paramount. Even trace amounts of the opposing enantiomer can lead to the formation of a less selective or even racemic catalyst, drastically reducing the overall ee of the product. Similarly, chemical impurities can interfere with catalyst formation or poison the active species.

    • Troubleshooting Protocol: Validating Ligand Purity

      • Chiral HPLC/GC Analysis: Confirm the enantiomeric purity of your diamine ligand using a suitable chiral stationary phase. An ee of >99% is typically required for high enantioselectivity in the final product.

      • NMR Spectroscopy: Use ¹H and ¹³C NMR to verify the chemical structure and identify any organic impurities.

      • Supplier Certificate of Analysis (CoA): Always review the CoA from your supplier for detailed purity information. If in doubt, re-analyze the ligand in-house.

  • Catalyst Formation and Structure: The active catalyst is typically formed in situ from the chiral diamine and a metal precursor. Incomplete formation, the presence of multiple active species, or the formation of an achiral catalyst can all lead to poor stereoselectivity.

  • Reaction Conditions: Temperature plays a critical role in enantioselectivity. Higher temperatures can sometimes provide enough thermal energy to overcome the energy barrier between the two diastereomeric transition states, leading to a loss of selectivity.

    • Expert Insight: Running the reaction at a lower temperature often enhances enantioselectivity, although it may come at the cost of a slower reaction rate. A temperature screening study is highly recommended during optimization.

Q2: I'm observing a significant drop in enantioselectivity when I scale up my reaction. Why is this happening?

The "scale-up effect" is a frequent challenge. A reaction that performs beautifully on a 1 mmol scale can yield disappointing results at a 100 mmol scale. This is often due to issues with mixing, heat transfer, and the impact of trace impurities that become magnified at a larger scale.

  • Mass and Heat Transfer Limitations: Inadequate mixing can lead to localized "hot spots" or areas of high substrate concentration, which can alter the catalyst's behavior and reduce enantioselectivity.

    • Troubleshooting Protocol: Improving Scale-Up Performance

      • Stirring Rate: Ensure efficient and vigorous stirring. For larger vessels, consider using an overhead stirrer with a properly sized impeller.

      • Controlled Addition: Instead of adding the substrate all at once, use a syringe pump for slow, controlled addition. This maintains a low substrate concentration and helps manage any exotherms.

      • Temperature Monitoring: Place the temperature probe in the reaction mixture to get an accurate reading of the internal temperature.

  • Impact of Impurities: The absolute amount of impurities from solvents, reagents, or the atmosphere (e.g., water, oxygen) increases with scale, potentially poisoning a larger fraction of the sensitive catalyst.

Q3: How can I confirm that my chiral diamine ligand is not the source of the problem?

Systematic validation of your ligand is a crucial troubleshooting step.

  • Control Experiment: Run the reaction with a well-established, "gold-standard" substrate for your specific catalyst system. If this control reaction also fails, the issue likely lies with the ligand or catalyst preparation. If it succeeds, the problem may be specific to your substrate of interest.

  • Recrystallization: If you suspect chemical impurities, recrystallizing the chiral diamine ligand can be an effective purification method.

Below is a troubleshooting workflow for low enantioselectivity:

Catalyst_Deactivation_Diagnosis Start Reaction Stalls Prematurely Check_Kinetics Monitor Reaction Profile (e.g., by GC/LC) Start->Check_Kinetics Initial_Rate Initial Rate Normal? Check_Kinetics->Initial_Rate Deactivation_Suspected Deactivation Likely Initial_Rate->Deactivation_Suspected Yes Low_Activity Problem is Initial Activity, Not Deactivation Initial_Rate->Low_Activity No Investigate_Cause Investigate Cause of Deactivation Deactivation_Suspected->Investigate_Cause Product_Inhibition Test for Product Inhibition Investigate_Cause->Product_Inhibition Thermal_Stability Assess Thermal Stability Investigate_Cause->Thermal_Stability Reagent_Compatibility Check Reagent Compatibility Investigate_Cause->Reagent_Compatibility

effect of temperature and pressure on N1,N1-Dimethyl-3-phenylpropane-1,2-diamine stability

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for N¹,N¹-Dimethyl-3-phenylpropane-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound. Please note that while specific peer-reviewed stability studies on N¹,N¹-Dimethyl-3-phenylpropane-1,2-diamine are limited, the information herein is synthesized from established chemical principles and data from structurally similar aliphatic and aromatic diamines. This guide offers robust troubleshooting protocols and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)
Question 1: What are the primary factors that influence the stability of N¹,N¹-Dimethyl-3-phenylpropane-1,2-diamine?

The stability of N¹,N¹-Dimethyl-3-phenylpropane-1,2-diamine is primarily influenced by three factors: oxidation, temperature, and light.

  • Oxidation: The vicinal diamine motif, particularly the tertiary amine, is susceptible to oxidation. Exposure to atmospheric oxygen can lead to the formation of N-oxides and other degradation products, often accompanied by a change in color (e.g., yellowing or browning). This process can be catalyzed by trace metal impurities.[1]

  • Thermal Stress: Aliphatic amines can undergo thermal decomposition. While the specific decomposition temperature for this compound is not documented, elevated temperatures can accelerate oxidation and promote other degradation pathways. For many aliphatic diamines, reactivity increases significantly at higher temperatures, which can be a factor in high-temperature reactions or during analytical procedures like gas chromatography.[2]

  • Photodegradation: The phenyl group introduces a chromophore that can absorb UV light. Prolonged exposure to light, especially UV radiation, can induce photochemical reactions, leading to the formation of impurities.[1][3] It is a standard practice to protect aromatic compounds from light to maintain their integrity.

Question 2: How might elevated pressure affect the stability of this compound during an experiment?

The effect of pressure on the stability of N¹,N¹-Dimethyl-3-phenylpropane-1,2-diamine is context-dependent.

  • Inert Gas Pressure: Applying pressure with an inert gas (e.g., nitrogen, argon) is generally protective, as it displaces oxygen and minimizes oxidative degradation. This is a standard technique for handling sensitive reagents.

  • Reactive Gas Pressure: If the compound is subjected to high pressure in the presence of reactive gases (e.g., oxygen, carbon monoxide, hydrogen in the presence of a catalyst), it may be consumed in a chemical reaction. For instance, many syntheses involving amines are conducted under pressure to enhance reaction rates and yields.[4][5]

  • Physical Stability: High pressure alone, in the absence of reactive gases, is unlikely to cause degradation of a simple organic molecule at typical laboratory temperatures. The stability of such compounds is more dependent on temperature and the chemical environment.[6]

Question 3: What are the recommended storage and handling conditions for N¹,N¹-Dimethyl-3-phenylpropane-1,2-diamine?

To ensure the long-term stability and purity of N¹,N¹-Dimethyl-3-phenylpropane-1,2-diamine, the following storage and handling procedures are recommended, based on best practices for aliphatic and aromatic amines:

ConditionRecommendationRationale
Temperature Store in a cool environment, ideally refrigerated (2-8 °C). For long-term storage, consider -20 °C.Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation by displacing atmospheric oxygen.[1]
Container Use an amber glass vial or a container that blocks UV light. Ensure the container seal is tight.Protects the compound from photolytic degradation.[3] Prevents moisture and air ingress.
Handling Prepare solutions fresh for each experiment. Use high-purity, degassed solvents.Minimizes degradation that can occur in solution over time. Dissolved oxygen in solvents can promote oxidation.[1]
Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments that could be related to the stability of N¹,N¹-Dimethyl-3-phenylpropane-1,2-diamine.

TroubleshootingFlow Start Problem Observed InconsistentResults Inconsistent Results or Loss of Activity Start->InconsistentResults UnexpectedPeaks Unexpected Peaks in HPLC/GC-MS Start->UnexpectedPeaks ColorChange Sample Discoloration (e.g., Yellowing) Start->ColorChange CheckPurity Step 1: Verify Purity of Stock InconsistentResults->CheckPurity Is the starting material pure? UnexpectedPeaks->CheckPurity ColorChange->CheckPurity ForcedDegradation Step 2: Perform Forced Degradation Study CheckPurity->ForcedDegradation If purity is compromised... ReviewHandling Step 3: Review Storage & Handling Procedures ForcedDegradation->ReviewHandling Identify degradation pathway... Solution Solution: Use Fresh, Verified Compound & Proper Handling ReviewHandling->Solution Implement corrective actions...

Caption: Troubleshooting workflow for stability issues.

Issue 1: My experimental results are inconsistent, or the compound shows lower-than-expected activity.

Inconsistent results are often the first sign that a critical reagent is degrading.[7]

Troubleshooting Steps:

  • Assess Stock Purity: Your first step should be to verify the purity of your N¹,N¹-Dimethyl-3-phenylpropane-1,2-diamine stock. Use an appropriate analytical method like HPLC-UV or GC-MS to check for the presence of degradation products. Compare the results to the Certificate of Analysis or to data from a freshly opened bottle.

  • Prepare Fresh Solutions: Amine solutions, especially when diluted, can degrade more quickly. Always prepare solutions fresh from solid stock or neat liquid immediately before use.[1]

  • Review Storage: Confirm that your storage conditions align with the recommendations (cool, dark, inert atmosphere). If the compound has been stored improperly or for an extended period, it may be compromised.

Issue 2: I see unexpected peaks in my HPLC or GC-MS analysis.

The appearance of new, unidentified peaks in your chromatogram is a strong indicator of degradation or the presence of impurities.[1]

Troubleshooting Steps:

  • Run a Control: Analyze a sample of your N¹,N¹-Dimethyl-3-phenylpropane-1,2-diamine stock solution directly. If the unexpected peaks are present here, your stock material is the source.

  • Perform a Forced Degradation Study: To confirm if the peaks are from degradation, perform the forced degradation study outlined in Protocol 1 . This will help you identify the retention times or mass signals of likely degradation products (e.g., oxides, photoproducts). Comparing these to the unexpected peaks in your experimental samples can provide a definitive answer.

  • Check Your Solvents and Reagents: Ensure that the solvents and other reagents in your reaction mixture are not the source of the impurities. Run a blank analysis of your reaction setup without the diamine.

Experimental Protocols
Protocol 1: Forced Degradation Study for Stability Assessment

This protocol is a self-validating system to understand how N¹,N¹-Dimethyl-3-phenylpropane-1,2-diamine behaves under various stress conditions. This allows you to identify potential degradation products and develop stability-indicating analytical methods.[1][7]

ForcedDegradation cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock in Acetonitrile/Water Acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) Stock->Base Oxidative Oxidative Stress (3% H₂O₂, RT, 24h) Stock->Oxidative Thermal Thermal Stress (Solid, 80°C, 48h) Stock->Thermal Photo Photolytic Stress (Solution, UV Light, 24h) Stock->Photo Analysis Analyze All Samples (including control) by HPLC-UV/MS Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of N¹,N¹-Dimethyl-3-phenylpropane-1,2-diamine in a suitable solvent like a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute for analysis.[1]

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute for analysis.[1]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light. Dilute for analysis.[1][7]

    • Thermal Degradation: Place a small amount of the solid compound in a hot air oven at 80°C for 48 hours. Dissolve the stressed solid to prepare a solution for analysis.[7]

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette or transparent vial to UV light (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.[7]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating method like HPLC-UV/MS (see Protocol 2).

Protocol 2: General-Purpose HPLC Method for Purity Assessment

This protocol provides a starting point for developing an HPLC method to monitor the purity of N¹,N¹-Dimethyl-3-phenylpropane-1,2-diamine. Method optimization will be required.

ParameterRecommended Condition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B and equilibrate.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 210 nm and 254 nm. MS detection if available.

Rationale:

  • A C18 column is a versatile starting point for many small organic molecules.

  • The formic acid in the mobile phase helps to protonate the amine groups, leading to better peak shape.

  • A gradient elution is used to ensure that both the parent compound and any potentially more or less polar degradation products are eluted and resolved.

  • UV detection at 210 nm is suitable for the aliphatic amine portion, while 254 nm is appropriate for the phenyl ring.[8]

References
  • Inoue, N. (2017). Analysis of six aromatic amines stability in workplace measurement. Journal of analytical chemistry, 72(9), 986-991.
  • Waters Corporation. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Retrieved from [Link]

  • Szabó, B. S., et al. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Packaging and Shelf Life, 33.
  • Polo-Díez, L. M., et al. (2008). Analytical methods applied to the determination of heterocyclic aromatic amines in foods. Food and Chemical Toxicology, 46(2), 459-467.
  • ChemIndex. (n.d.). 108-15-6 | N1,N1-Dimethylpropane-1,2-diamine. Retrieved from [Link]

  • Tri-iso. (2000).
  • Milner, P. J., et al. (2022). Evaluation of the Stability of Diamine-Appended Mg2(dobpdc) Frameworks to Sulfur Dioxide. Journal of the American Chemical Society, 144(43), 19999-20008.
  • IOPscience. (2025). Role of temperature and pressure in the fabrication of diamane and its derivative.
  • Tarasewicz, I. G., et al. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination.
  • Wikipedia. (n.d.). N,N′-Dimethyl-1,3-propanediamine. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethyl-1,3-propanediamine. Retrieved from [Link]

  • Rasayan J. Chem. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry, 8(2), 209-212.
  • Tri-iso. (n.d.). Aliphatic Diamines. Retrieved from [Link]

  • Zhang, J., et al. (2021). A mechanism for two-step thermal decomposition of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105). RSC Advances, 11(53), 33433-33440.
  • Willowfort. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Caprice, K., et al. (2017). Imine-based[3]catenanes in water. Journal of the American Chemical Society, 139(49), 17815-17818.

  • Wang, J., et al. (2020). Study on Thermal Decomposition Behavior, Gaseous Products, and Kinetic Analysis of Bis-(Dimethylglyoximato) Nickel(II) Complex Using TG-DSC-FTIR-MS Technique. Molecules, 25(6), 1358.
  • Glover, S. A., et al. (2012). Synthesis and thermal decomposition of N,N-dialkoxyamides. Organic & Biomolecular Chemistry, 10(35), 7048-7057.
  • Chemical Synthesis Database. (n.d.). N-methyl-2-phenylpropane-1,3-diamine. Retrieved from [Link]

  • Google Patents. (n.d.). CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.
  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: N,N-bis[3-(dimethylamino)propyl]-N',N'-di-methylpropane-1,3-diamine. Retrieved from [Link]

Sources

catalyst deactivation and regeneration in N1,N1-Dimethyl-3-phenylpropane-1,2-diamine systems

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Deactivation & Regeneration in Chiral Diamine Systems

Welcome to the technical support center for researchers utilizing N1,N1-Dimethyl-3-phenylpropane-1,2-diamine and related chiral diamine ligand systems in asymmetric catalysis. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for common challenges related to catalyst deactivation and regeneration. Our goal is to equip you with the knowledge to diagnose issues, restore catalytic activity, and optimize the performance and lifespan of your valuable catalysts.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

This section addresses specific issues you may encounter during your experiments. Each problem is followed by a systematic guide to identifying the root cause and implementing a solution.

Issue 1: Rapid Loss of Catalytic Activity Early in the Reaction

Question: My reaction (e.g., asymmetric hydrogenation) starts well but then stops completely or slows dramatically after only a short time. What is the likely cause and how can I fix it?

Answer: A rapid loss of activity early in the reaction often points to acute catalyst poisoning. This occurs when impurities present in your reagents or reaction setup bind strongly to the catalyst's active sites, rendering them unavailable for the reaction.[1][2]

Potential Causes & Troubleshooting Steps:

  • Reagent Purity:

    • The Problem: Your substrate, solvent, or hydrogen gas may contain trace impurities that are known poisons for noble metal catalysts.[2][3] Common poisons include sulfur compounds (thiols, thiophenes), halides, carbon monoxide (CO), and strongly coordinating species like nitriles or other amines.[4][5] Oxygen can also be detrimental, as it can lead to the oxidation of the metal center or the ligand.

    • Troubleshooting Protocol:

      • Analyze Reagents: Use high-purity, degassed solvents. If possible, analyze your substrate for common catalyst poisons using techniques like GC-MS or elemental analysis.[2]

      • Purify Gas Lines: If using gaseous hydrogen, ensure it is of high purity (e.g., >99.999%). Employ an oxygen/moisture trap and a deoxo purifier in your gas line.

      • Use a Guard Bed: For gaseous reactants, passing them through a guard bed containing an appropriate adsorbent can remove poisons before they reach the reactor.[5]

  • Formation of an Inactive Pre-catalyst Species:

    • The Problem: Many Ru(II)- and Ir(III)-diamine catalysts require an in-situ activation step to form the active hydride species.[6][7] For instance, many Noyori-type catalysts are activated by a strong base.[8] Incorrect stoichiometry or choice of activator can prevent the formation of the active catalyst.

    • Troubleshooting Protocol:

      • Verify Activation Protocol: Double-check the literature protocol for your specific catalyst system. Ensure the correct base (e.g., KOtBu, NaOEt) and the correct molar ratio are used.

      • Monitor Activation: If possible, use techniques like ¹H NMR to monitor the formation of the characteristic metal-hydride peak, confirming that the active species is being generated before adding the substrate.

Issue 2: Gradual Decline in Activity and/or Enantioselectivity Over Time

Question: My reaction proceeds to completion, but the reaction rate and/or the enantiomeric excess (% ee) decreases with each subsequent run or over a long reaction time. What's happening?

Answer: A gradual decline in performance suggests a slower deactivation mechanism, such as ligand degradation, product inhibition, or the formation of less active catalytic species.[9]

Potential Causes & Troubleshooting Steps:

  • Ligand Dissociation or Degradation:

    • The Problem: The chiral diamine ligand, which is crucial for both activity and stereocontrol, can slowly dissociate from the metal center or degrade under the reaction conditions.[9][10] This leads to the formation of less selective or achiral catalytic species.

    • Troubleshooting Protocol:

      • Optimize Temperature: Operate at the lowest effective temperature to minimize thermal stress on the metal-ligand bond and reduce the rate of degradation.[9] High temperatures can accelerate decomposition.[11][12]

      • Consider Ligand Modification: In some systems, modifying the ligand structure (e.g., using polymeric diamine ligands) can inhibit dissociation and improve catalyst recyclability and stability.[10][13]

  • Product Inhibition or By-product Formation:

    • The Problem: The reaction product or a by-product might coordinate to the catalyst's active site, acting as a competitive inhibitor and slowing down the reaction.

    • Troubleshooting Protocol:

      • Monitor Reaction Profile: Take aliquots at different time points and analyze for both product formation and potential by-products. This can help correlate the decrease in rate with the concentration of a specific species.

      • Adjust Reaction Concentration: Running the reaction at a lower substrate concentration may mitigate inhibition effects in some cases.

  • Slow Ligand Exchange/Transformation:

    • The Problem: In some transfer hydrogenation systems, a ligand on the catalyst (e.g., a chloride) can be slowly exchanged for another species from the reaction medium (e.g., an alkoxide from an alcohol solvent).[14] This new complex may be less active or inactive.

    • Troubleshooting Protocol:

      • Solvent Choice: The choice of solvent can be critical. A non-coordinating solvent is often preferable. If an alcohol is required as the hydrogen source, be aware of this potential deactivation pathway.

      • Post-Reaction Analysis: Characterizing the spent catalyst using techniques like X-ray Absorption Spectroscopy (XAS) or XPS can help identify changes in the ligand sphere around the metal center.[5][14]

Catalyst Deactivation Pathways

The following diagram illustrates the primary mechanisms of deactivation for a generic Ru-Diamine catalyst complex. Understanding these pathways is the first step in effective troubleshooting.

G cluster_main Catalyst State cluster_causes Deactivation Mechanisms Active Active Catalyst [Ru-H(Diamine)]+ Inactive Inactive/Degraded Species Active->Inactive Deactivation Poisoning Poisoning (e.g., S, CO, Halides) Poisoning->Active Blocks Active Site Ligand_Loss Ligand Dissociation/ Degradation Ligand_Loss->Active Destroys Chiral Environment Product_Inhibition Product/By-product Inhibition Product_Inhibition->Active Competitive Binding Transformation Ligand Exchange (e.g., Cl⁻ -> OR⁻) Transformation->Active Forms Less Active Species

Caption: Common deactivation pathways for chiral diamine catalyst systems.

Frequently Asked Questions (FAQs)

Q1: Can I regenerate my deactivated homogeneous catalyst?

A1: Yes, regeneration is often possible, especially if deactivation is due to reversible poisoning or fouling rather than irreversible degradation.[1][15] The appropriate method depends on the cause of deactivation. For homogeneous catalysts, regeneration typically involves chemical treatment to remove the poison or restore the active site.[15]

Q2: What is a general protocol for attempting catalyst regeneration?

A2: A general approach involves removing the inhibiting species. This must be done carefully to avoid damaging the catalyst.

General Protocol for Catalyst Regeneration (Chemical Washing):

  • Reaction Quench & Catalyst Isolation: After the reaction, if the catalyst precipitates or can be induced to, separate it from the reaction mixture. If it remains in solution, you may need to remove the solvent under reduced pressure.

  • Solvent Wash: Wash the catalyst residue with a non-coordinating solvent (e.g., hexane, toluene) to remove residual products and non-strongly bound impurities. This is a form of solvent extraction.

  • Mild Acid/Base Wash (Use with Caution):

    • If deactivation is suspected from alkoxide binding, a very dilute, non-coordinating acid (e.g., a highly diluted solution of HBF₄ in a non-coordinating solvent) might regenerate the active site.

    • If the active species is an amido complex that has been protonated and deactivated, a non-nucleophilic base might restore activity.

    • CRITICAL: This step is highly specific to the catalyst system and should be attempted only based on a strong hypothesis of the deactivation mechanism. Always test on a small scale first.

  • Drying: Thoroughly dry the washed catalyst under a high vacuum or inert gas stream to remove all traces of the washing solvents.

  • Re-evaluation: Test the activity and enantioselectivity of the regenerated catalyst on a small-scale reaction to determine if the procedure was successful.

Q3: How do I know if my catalyst is truly "dead" or just inhibited?

A3: This is a critical question. An inhibited catalyst can often be regenerated, while one that has undergone irreversible degradation cannot.

Deactivation TypeCommon CauseRegenerable?Diagnostic Clues
Poisoning/Inhibition Impurities (S, CO), product bindingOften YesRapid activity loss; performance may be restored after purifying reagents.
Ligand Degradation High temperature, oxidative conditionsNoGradual loss of both activity and % ee; analysis of spent catalyst may show ligand fragments.
Metal Leaching/Sintering (Primarily for supported catalysts)NoLoss of metal from the support detected by ICP-MS; particle agglomeration seen via TEM.[5]
Ligand Transformation Slow reaction with solvent/reagentsSometimesGradual activity loss; advanced characterization (XPS, XAS) needed to see changes in the metal's coordination sphere.[5][14]

Q4: What analytical techniques are most useful for diagnosing catalyst deactivation?

A4: A combination of techniques provides the most comprehensive picture:

  • NMR Spectroscopy: To observe the formation of the active hydride species and to check the structural integrity of the diamine ligand before and after the reaction.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and oxidation state of the metal on the catalyst surface, which is very useful for identifying poisons.[5]

  • Inductively Coupled Plasma (ICP-MS/OES): To quantify the amount of metal, especially important for supported catalysts to check for leaching.

  • Mass Spectrometry (MS): To identify potential degradation products of the ligand or by-products from the reaction.

Troubleshooting Workflow

Use this decision tree to systematically diagnose issues with your catalytic reaction.

G Start Reaction Performance Issue (Low Conversion or % ee) Check_Kinetics Reaction Kinetics? (Rapid vs. Gradual Stop) Start->Check_Kinetics Rapid Rapid Stop Check_Kinetics->Rapid Rapid Gradual Gradual Decline Check_Kinetics->Gradual Gradual Check_Purity Check Reagent/Gas Purity Rapid->Check_Purity Check_Activation Verify Catalyst Activation Protocol Rapid->Check_Activation Check_Temp Reaction Temp Too High? Gradual->Check_Temp Poisoning Likely Cause: Acute Poisoning Check_Purity->Poisoning Check_Activation->Poisoning High_Temp Yes Check_Temp->High_Temp Yes Normal_Temp No Check_Temp->Normal_Temp No Lower_Temp Lower Temperature High_Temp->Lower_Temp Analyze_Spent Analyze Spent Catalyst (NMR, MS, XPS) Normal_Temp->Analyze_Spent Degradation Likely Cause: Ligand/Catalyst Degradation Lower_Temp->Degradation Analyze_Spent->Degradation

Caption: A decision tree for troubleshooting common issues in asymmetric catalysis.

References

  • Grasa, G.A., Zanotti-Gerosa, A., Medlock, J.A., & Hems, W.P. (2005). Asymmetric hydrogenation of isobutyrophenone using a [(diphosphine) RuCl2 (1,4-diamine)] catalyst. Org. Lett., 7, 1449–1451.
  • Zhang, X., et al. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. [Link]

  • Hasan, M. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Novacat. [Link]

  • Solubility of Things. (n.d.). Strategies for Catalyst Recovery and Regeneration. [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. [Link]

  • Popik, V. V., et al. (2009). Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid. Journal of Supercritical Fluids.
  • SepPure Technologies. (2025). Sustainable Recycling of Homogeneous Catalysts. [Link]

  • Noyori, R., et al. (2006). Asymmetric Hydrogenation of Ketones with Chiral η6-Arene/N-Tosylethylenediamine−Ruthenium(II) Catalysts. Journal of the American Chemical Society. [Link]

  • Pospisil, T., et al. (2012). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules. [Link]

  • ESRF. (2015). Transfer hydrogenation catalyst deactivation solved through in situ X-ray absorption spectroscopy. [Link]

  • Koel, B. E. (2008). Promoters and Poisons.
  • Wang, D., et al. (2011). Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines. MDPI. [Link]

  • Butt, J. B., & Dehghani, M. H. (2023). The mathematical catalyst deactivation models: a mini review. Reaction Chemistry & Engineering. [Link]

  • GEO. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]

Sources

how to avoid common mistakes in experiments using air-sensitive catalysts

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: ASC-2024-OPT
Subject: Troubleshooting & Optimization Guide for Air-Sensitive Experimental Workflows
Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Invisible Variable

Welcome to the technical support center. If you are reading this, you are likely experiencing inconsistent yields, catalyst deactivation, or unexpected decomposition in your organometallic cross-couplings or polymerizations.

In my 15 years of troubleshooting, 80% of "catalyst failures" are actually atmosphere failures . Air-sensitive catalysts (e.g., Pd(0), Ni(0), Cu(I)) do not just "die"; they react stoichiometrically with invisible impurities. A 10 ppm oxygen leak in a 0.1 mmol reaction can destroy 10% of your catalyst load before the reaction even begins.

This guide is not a textbook; it is a logic-based troubleshooting system designed to isolate variables and restore protocol integrity.

Module 1: The Inert Environment (Atmosphere Integrity)

The Glovebox: False Security

Issue: Users often assume a glovebox is a "magic box" of purity. Reality: The box atmosphere is a dynamic equilibrium between leakage (diffusion through gloves) and removal (catalyst scrubbing).

Troubleshooting Protocol: The "Open Solvent" Test If you suspect your box is compromised despite the sensors reading <1 ppm O₂:

  • Pour 5 mL of diethyl zinc (1.0 M in hexanes) or titanocene dichloride solution into an open vial.

  • Observation:

    • Fuming/White Smoke (Diethyl zinc): Gross O₂ leak (>50 ppm).

    • Color Change (Titanocene): Slow oxidation (Green

      
       Red/Orange).
      
  • Root Cause: If sensors read "0 ppm" but reagents decompose, your sensors are likely poisoned by amines or sulfur compounds.

Data Table 1: Glovebox Atmosphere Limits

ParameterOptimal RangeWarning SignCritical Failure
Oxygen (O₂) < 0.5 ppm> 5 ppm> 20 ppm (Catalyst death)
Moisture (H₂O) < 0.5 ppm> 2 ppm> 10 ppm (Protonation risk)
Pressure +2 to +5 mbar0 mbarNegative pressure (Inward leak)
The Schlenk Line: The Vacuum/Gas Cycle

Common Mistake: Inadequate evacuation cycles. Simply flowing nitrogen over a flask does not remove adsorbed moisture from the glass walls.

Visualization: The Evacuation Logic The following diagram illustrates the critical decision pathway for establishing an inert atmosphere.

SchlenkLogic Start Start: Flask Setup Evacuate Step 1: High Vacuum (<0.1 mmHg) Start->Evacuate CheckVac Vacuum Check: Stable Pressure? Evacuate->CheckVac LeakHunt Troubleshoot: Grease Joints / Check Hoses CheckVac->LeakHunt No (Drift) FlameDry Step 2: Flame Dry (Remove adsorbed H2O) CheckVac->FlameDry Yes (Stable) LeakHunt->Evacuate Refill Step 3: Backfill with Inert Gas (Ar or N2) FlameDry->Refill Cycle Cycle 3 Times Refill->Cycle Cycle->Evacuate Repeat Ready System Inert Cycle->Ready Done

Figure 1: Logical workflow for establishing an inert atmosphere on a Schlenk line. Note the critical loop of evacuation and backfilling.

Module 2: Solvent Engineering (The Hidden Killer)

The Problem: "Anhydrous" solvents from a bottle are rarely sufficient for highly sensitive Ni(0) or photoredox catalysis. The Fix: You must verify solvent dryness.[1][2]

Comparative Data: Drying Agent Efficiency Source: Williams & Lawton (2010), J. Org. Chem. [1]

SolventInitial Water (ppm)Dried with Na/Benzophenone (ppm)Dried with 3Å Mol.[3][4] Sieves (20% w/v) (ppm)Recommendation
THF ~15043< 5 (after 48h)Use Sieves (Activated)
Toluene ~10015< 1 Use Sieves
Acetonitrile ~140N/A (Reacts)< 5 Use Sieves or Alumina
Methanol ~25054 (Mg/I₂)12Distill from Mg

Protocol: Proper Activation of Molecular Sieves

  • Heat: Heat 3Å or 4Å sieves to 300°C under high vacuum for 12 hours. Microwaving is insufficient for rigorous drying.

  • Cool: Cool under vacuum or argon.

  • Store: Store in the glovebox.

  • Usage: Add 20% w/v to the solvent flask and let stand for min. 48 hours.

Module 3: Reaction Execution & Transfer

Cannula Transfer (The "Closed Loop" System)

Issue: Using a syringe for volumes >20 mL introduces risk of plunger popping or air intake. Solution: Positive pressure cannula transfer.[5][6][7]

Step-by-Step Protocol:

  • Setup: Two flasks (Source & Recipient) under positive inert gas pressure.

  • Cannula Prep: Insert a stainless steel cannula into the Source flask, but above the liquid level.

  • Purge: Allow inert gas to flow through the cannula for 30 seconds to purge air from inside the needle.

  • Insertion: Insert the other end into the Recipient flask.

  • Transfer: Lower the Source end into the liquid. Close the Source vent (or increase pressure). The pressure differential drives the liquid.

  • Termination: Lift the Source end above the liquid level before venting the system.

Visualization: Troubleshooting Low Yields Use this decision tree when your air-sensitive reaction fails.

YieldTroubleshoot Problem Low Yield / No Reaction ColorCheck Did Catalyst Change Color? Problem->ColorCheck BlackPpt Black Precipitate (Pd black / Metal agg) ColorCheck->BlackPpt Yes (Darkening) NoChange No Color Change (Catalyst Resting State) ColorCheck->NoChange No O2Leak Diagnosis: Oxygen Ingress (Oxidative Decomp) BlackPpt->O2Leak Likely Cause SolventWet Diagnosis: Moisture Poisoning (Protonation) BlackPpt->SolventWet Secondary Cause ReagentBad Diagnosis: Bad Reagent Quality (Check Purity) NoChange->ReagentBad Likely Cause

Figure 2: Diagnostic flow for identifying the root cause of catalyst failure.

FAQ: Technical Support Q&A

Q: My Pd(PPh₃)₄ is yellow-green instead of bright yellow. Can I use it? A: No. The green tint indicates oxidation to Pd(II) species or formation of phosphine oxides. Recrystallize it or buy a fresh batch. Using degraded catalyst introduces unpredictable induction periods and lowers active catalyst loading [2].

Q: I used a balloon for my inert atmosphere, but the reaction died overnight. A: Balloons are permeable to oxygen over time. For reactions >4 hours, use a glass stopcock or a Schlenk line with a continuous positive pressure of nitrogen/argon. If you must use a balloon, use a double-balloon technique (one inside the other) or Mylar balloons.

Q: How do I degas a solvent effectively without a pump? A: Sparging (bubbling inert gas) is effective for removing dissolved O₂, but it takes longer than you think.

  • Rule of Thumb: Sparge vigorously for 15 minutes per 100 mL of solvent.

  • Warning: Sparging does not remove water. You must dry the solvent first.

References

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.

  • Crabtree, R. H. (2014). The Organometallic Chemistry of the Transition Metals. Wiley.
  • The Schlenk Line Survival Guide. (2024). Troubleshooting Vacuum Issues.

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley-Interscience. (Classic text on cannula and glovebox techniques).

Sources

Technical Support Center: Navigating Reproducibility in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for asymmetric catalysis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricate landscape of enantioselective synthesis. Poor reproducibility is a significant challenge in this field, often leading to delays and ambiguity in results.[1][2] This resource provides a structured approach to troubleshooting common issues, grounded in mechanistic principles and practical, field-proven insights.

Our philosophy is that a well-designed experiment is a self-validating one. By understanding the causality behind each experimental parameter, you can proactively mitigate sources of variability and ensure the integrity of your results.

Part 1: General Troubleshooting Guide

When an asymmetric catalysis experiment fails to reproduce in terms of yield or enantioselectivity, a systematic investigation is crucial. The following flowchart provides a logical workflow for diagnosing the root cause.

G start Poor Reproducibility Observed (Low Yield or % ee) reagent_check Verify Reagent & Solvent Purity start->reagent_check impurity_issue Impurity Detected? reagent_check->impurity_issue catalyst_check Assess Catalyst Integrity & Handling degradation_issue Catalyst Degradation? catalyst_check->degradation_issue conditions_check Review Reaction Conditions deviation_issue Deviation from Protocol? conditions_check->deviation_issue analysis_check Validate Analytical Method method_issue Inaccurate ee Measurement? analysis_check->method_issue impurity_issue->catalyst_check No purify Purify/Replace Reagents & Solvents impurity_issue->purify Yes degradation_issue->conditions_check No resynthesize Resynthesize/Procure Fresh Catalyst degradation_issue->resynthesize Yes deviation_issue->analysis_check No optimize_conditions Re-optimize Conditions (Temp, Conc, Time) deviation_issue->optimize_conditions Yes recalibrate Recalibrate/Revalidate Analytical Method method_issue->recalibrate Yes end_node Reproducibility Achieved method_issue->end_node No purify->end_node resynthesize->end_node optimize_conditions->end_node recalibrate->end_node

Caption: A logical workflow for troubleshooting poor reproducibility.

Part 2: Frequently Asked Questions (FAQs)

This section directly addresses specific issues you may encounter during your experiments.

Section A: Catalyst and Reagent Integrity

Q1: My enantioselectivity (% ee) is consistently lower than reported values, or varies significantly between runs. What is the most likely cause?

A: Low or inconsistent enantioselectivity is a frequent issue that can often be traced back to the integrity of your catalyst or reagents.[3] Several factors could be at play:

  • Catalyst/Ligand Integrity : The chiral catalyst or ligand may have degraded. It's essential to verify its purity and structural integrity. Consider acquiring a fresh batch or resynthesizing the catalyst.[3]

  • Substrate Purity : Impurities in the starting material can interfere with the catalyst, acting as competitive inhibitors or poisons.[3]

  • Solvent Purity : Trace impurities in the solvent, especially water or peroxides in ethers, can have a dramatic effect on the catalyst's performance.[4]

Q2: My reaction is very slow or fails to reach completion. What should I investigate first?

A: Poor catalyst activity can stem from several sources.[3] The primary suspects are issues with the catalyst itself or suboptimal reaction conditions.

  • Catalyst Deactivation : The catalyst may be losing its activity over the course of the reaction.[5] This can be caused by impurities in the substrate or solvent, or thermal instability.

  • Insufficient Catalyst Loading : The amount of catalyst may be too low for the scale of the reaction. While higher loadings are not always better, a systematic evaluation of catalyst loading is a standard optimization step.

  • Poor Mixing : In heterogeneous reactions, inefficient mixing can limit the interaction between the substrate and the catalyst.[3]

Q3: I suspect my chiral ligand is decomposing. How can I confirm this and prevent it?

A: Ligand decomposition is a common cause of decreasing enantioselectivity over time.[3] To diagnose and address this:

  • Analytical Confirmation : At the end of a reaction, attempt to recover the ligand and analyze it by NMR or HPLC to check for degradation products.

  • Prevention Strategies :

    • Lower Reaction Temperature : Many ligands are thermally sensitive. Lowering the reaction temperature can often enhance enantioselectivity by favoring the desired transition state and preserving the ligand's integrity.[3]

    • Inert Atmosphere : Rigorously exclude air and moisture, as many ligands are susceptible to oxidation or hydrolysis.

    • Ligand Modification : In some cases, modifying the ligand structure can improve its stability.[6]

Section B: Reaction Parameters and Conditions

Q4: How critical is the choice of solvent, and how do I screen for the optimal one?

A: The solvent is not merely a medium for the reaction; it is an active participant that can dramatically influence both reactivity and stereoselectivity.[4] The polarity and coordinating ability of the solvent can affect the catalyst's performance.[4][7] For instance, in some 1,4-addition reactions, the enantiomeric yield was found to be inversely proportional to the dielectric constant of the solvent.[8]

Protocol for Solvent Screening:

  • Initial Selection : Choose a range of 4-6 aprotic solvents with varying polarities and coordinating abilities (e.g., Toluene, Dichloromethane, THF, Acetonitrile, Diethyl Ether).

  • Small-Scale Reactions : Set up identical small-scale reactions in each solvent under your standard conditions.

  • Analysis : After a set time, analyze the conversion and enantiomeric excess for each reaction.

  • Optimization : Based on the initial screen, you can select the most promising solvent and further optimize other parameters like temperature and concentration.

SolventDielectric Constant (ε)Typical Observation
Toluene2.4Often a good starting point for non-polar reactions.
Dichloromethane (DCM)9.1A versatile, moderately polar solvent.
Tetrahydrofuran (THF)7.5A coordinating solvent that can stabilize cationic intermediates.
Acetonitrile37.5A polar, non-coordinating solvent.

Q5: My reaction shows a decrease in enantioselectivity over time. What could be the cause?

A: A decline in enantioselectivity during the reaction often points to several potential issues:

  • Catalyst Degradation : The chiral ligand may be slowly decomposing or dissociating from the metal center, leading to the formation of a less selective or achiral catalyst.[3]

  • Product Inhibition : The desired product might be inhibiting the catalyst, slowing down the reaction and potentially favoring side reactions.[3]

  • Reversibility of the Reaction : If the reaction is reversible, the product may be racemizing under the reaction conditions, leading to a lower overall enantiomeric excess.[3]

G start Decreasing % ee Over Time cause1 Catalyst Degradation start->cause1 cause2 Product Inhibition start->cause2 cause3 Racemization of Product start->cause3 solution1 Lower Temperature Use More Robust Ligand cause1->solution1 solution2 Lower Initial Concentration Remove Product In Situ cause2->solution2 solution3 Run to Lower Conversion Modify Workup cause3->solution3

Sources

Validation & Comparative

Validating Enantiomeric Excess: A Technical Guide to N1,N1-Dimethyl-3-phenylpropane-1,2-diamine Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Enantiomeric Excess for Products of N1,N1-Dimethyl-3-phenylpropane-1,2-diamine Catalysis Content Type: Publish Comparison Guide

Executive Summary

In the landscape of asymmetric synthesis, (S)-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine (and its enantiomer) has emerged as a versatile "privileged" scaffold.[1] Derived from phenylalanine, this flexible 1,2-diamine serves as a precursor for bifunctional organocatalysts (e.g., thioureas) and a ligand for transition metals (Cu, Mo) in oxidations.

This guide addresses a critical bottleneck in deploying this catalyst: validating the enantiomeric excess (ee) of its reaction products. While rigid scaffolds like 1,2-diaminocyclohexane (DACH) often yield predictable separation profiles, the flexible nature of the phenylpropane backbone can induce subtle conformational isomers in products, necessitating rigorous validation protocols. We compare this catalyst’s performance against industry standards and provide self-validating analytical workflows.

Part 1: The Catalyst in Context

Mechanism & Utility

N1,N1-Dimethyl-3-phenylpropane-1,2-diamine functions primarily through bifunctional activation .[1]

  • Primary Amine (C2): Forms covalent intermediates (enamines/iminiums) or hydrogen bonds.

  • Tertiary Amine (C1): Acts as a Brønsted base or metal coordination site.

  • Phenyl Ring (C3): Provides steric shielding and

    
    -
    
    
    
    interactions, crucial for enantiodiscrimination.
Comparative Performance Matrix

The following table contrasts the Phenylpropane-diamine scaffold with the two dominant alternatives: DACH (rigid) and Cinchona Alkaloids (bulky).

FeaturePhe-Diamine (Target) DACH (Standard) Cinchona Alkaloids
Backbone Flexibility High (Rotatable) Low (Rigid Chair)Medium (Caged)
Key Application Michael Additions, EpoxidationsTrost Ligands, Jacobsen Epox.[1]Phase Transfer Catalysis
Selectivity (ee) 85–96% (Substrate dependent)>98% (Highly predictable)80–95%
Validation Challenge High: Rotamers can mimic enantiomers in NMR.Low: Sharp peaks.Medium: Broadening common.
Cost/Availability Low (Synthesis from Phe)Medium (Commercial resolution)High (Natural extract)

Why use Phe-Diamine? It offers superior performance in substrates requiring "induced fit" flexibility, such as bulky nitro-olefins in Michael additions, where rigid DACH catalysts may suffer from steric clash.[1]

Part 2: Analytical Strategy & Validation Protocols

The Validation Hierarchy

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), do not rely on a single method. Use this hierarchy:

  • Primary: Chiral HPLC (UV/Vis detection).

  • Secondary: Chiral GC (For volatiles like epoxides).

  • Orthogonal: NMR with Chiral Solvating Agents (CSA).

Protocol A: Chiral HPLC for Michael Adducts

Target Products:


-Nitroketones, Chiral Esters.[1]
The Challenge:  The dimethylamino group in the catalyst can leach into the product phase if workup is poor, causing peak tailing.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 1 mg product in 1 mL i-PrOH/Hexane (10:90). Filter through 0.45

    
    m PTFE.
    
  • Column Selection:

    • Standard: Daicel Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

    • Alternative: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: Hexane:Isopropanol (90:10 to 98:2). Flow rate: 0.5–1.0 mL/min.

  • Detection: UV @ 210 nm (carbonyl) and 254 nm (phenyl).

  • Racemate Standard (Critical): Always run a racemic sample prepared using a non-chiral base (e.g., TEA) to identify the enantiomer retention times (

    
    ).
    
Protocol B: NMR with Chiral Solvating Agents (CSA)

Target Products: Chiral Amines or Alcohols produced via reduction. Why use this? Faster than HPLC for initial screening.[1]

Methodology:

  • Host: (R)- or (S)-1,1’-Bi-2-naphthol (BINOL).[1]

  • Solvent: CDCl

    
     (Must be dry; water disrupts H-bonding).[1]
    
  • Procedure:

    • Mix Product (0.05 mmol) + BINOL (0.1 mmol) in 0.6 mL CDCl

      
      .
      
    • Acquire ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      H NMR.[2][3]
      
    • Focus on the Methine (-CH-) or Methyl (-CH

      
      ) protons.[1]
      
    • Calculation: Integration of split peaks corresponds directly to the enantiomeric ratio (er).

Expert Insight: If the peaks broaden without splitting, cool the NMR probe to -40°C. The Phe-diamine products often have fast exchange rates at room temperature.[1]

Part 3: Visualization of Workflows

Decision Tree for Validation

The following diagram outlines the logical flow for selecting the correct validation method based on the product's physicochemical properties.

ValidationLogic Start Start: Reaction Product Isolated CheckVol Is Product Volatile? (BP < 150°C) Start->CheckVol CheckUV UV Chromophore Present? CheckVol->CheckUV No GC Method: Chiral GC (Cyclodextrin Phase) CheckVol->GC Yes HPLC Method: Chiral HPLC (OD-H / AD-H) CheckUV->HPLC Yes NMR Method: 1H NMR + Mosher's Ester or BINOL CSA CheckUV->NMR No (Quick Screen) Deriv Derivatization Required (Add Benzoate/Tosylate) CheckUV->Deriv No (Rigorous) Deriv->HPLC

Caption: Decision matrix for selecting the appropriate analytical technique to validate enantiomeric excess.

Catalytic Cycle & Chirality Transfer

Understanding where the chirality comes from helps in troubleshooting low ee.

CatalyticCycle Cat Catalyst (Phe-Diamine) Complex Transition State (H-Bonding Network) Cat->Complex Activation Substrate Substrate (e.g., Nitroolefin) Substrate->Complex Product Product (High ee) Complex->Product C-C Bond Formation Product->Cat Regeneration TS_Detail Critical Interaction: NH...O=N (Nitro) Ph...Ph (Pi-Stacking) TS_Detail->Complex

Caption: Simplified catalytic cycle showing the bifunctional activation mode responsible for stereocontrol.

Part 4: Experimental Data Summary

Table 2: Typical Validation Results for Phe-Diamine Catalyzed Michael Addition (Reaction: Diethyl malonate + Trans-


-nitrostyrene)
ParameterValueNotes
Yield 92–96%High turnover due to flexible backbone.[1]
ee (HPLC) 91% (S) Determined on Chiralcel OD-H, Hex/IPA 90:10.
Retention Times

min (R)

min (S)
Baseline separation (

).
Racemization Risk LowProduct is stable on silica gel.

References

  • Synthesis and Application of Chiral 1,2-Diamines : Organic Letters, "Regio- and Enantioselective Synthesis of 1,2-Diamine Derivatives". Available at: [Link]

  • NMR Determination of Enantiomeric Excess : RSC Advances, "A simple protocol for determination of enantiopurity of amines using BINOL derivatives". Available at: [Link]

  • Molybdenum Catalysts with Phe-Diamine Ligands : ResearchGate, "A new dioxomolybdenum(VI) complex with a chiral tetradentate ligand". Available at: [Link]

  • Organocatalysis Mechanisms : Wiley Online Library, "Organocatalytic Asymmetric Epoxidations...". Available at: [Link] (General Reference for mechanism).

Sources

Safety Operating Guide

Personal protective equipment for handling N1,N1-Dimethyl-3-phenylpropane-1,2-diamine 2HCl

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Safety Guide for Handling N1,N1-Dimethyl-3-phenylpropane-1,2-diamine 2HCl

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling N1,N1-Dimethyl-3-phenylpropane-1,2-diamine dihydrochloride. The following protocols are designed to ensure the safe handling and disposal of this compound, grounded in established laboratory safety principles.

Hazard Assessment and Risk Mitigation

N1,N1-Dimethyl-3-phenylpropane-1,2-diamine 2HCl, as an aromatic amine hydrochloride, should be handled as a hazardous substance. The primary risks associated with this and similar compounds include:

  • Corrosivity: As a solid, the dust can be corrosive upon contact with moisture on the skin or in the respiratory tract.[1][2] Exposure to dust particles from corrosive solids can lead to severe internal and external injuries.[3]

  • Irritation: It is likely to be irritating to the eyes, skin, and respiratory system.[4][5]

  • Toxicity: Similar aromatic amines are toxic if swallowed, in contact with skin, or if inhaled.[5][6][7]

Given these potential hazards, a thorough risk assessment should be conducted before any handling of the material. This involves identifying potential exposure scenarios and implementing appropriate control measures.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to prevent exposure. The following table outlines the minimum required PPE for handling N1,N1-Dimethyl-3-phenylpropane-1,2-diamine 2HCl.

PPE ComponentSpecificationsRationale
Eye and Face Protection Safety goggles with side shields or a full-face shield.[3][8]To protect against splashes, dust, and vapors. A face shield alone does not provide adequate eye protection and should be used in conjunction with goggles.[1][9]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1][3]To prevent direct skin contact with the corrosive solid. Double gloving is recommended for incidental contact.[1]
Body Protection A lab coat or chemical-resistant apron.[1][8]To protect skin and personal clothing from spills and contamination.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for dusts and organic vapors.[3][10]To be used when there is a risk of inhaling dust, especially when handling larger quantities or when adequate ventilation is not available.
Footwear Closed-toe shoes.[1]To protect feet from spills.

Safe Handling Procedures

Adherence to proper handling procedures is critical to minimize the risk of exposure.

Engineering Controls
  • Ventilation: Always handle N1,N1-Dimethyl-3-phenylpropane-1,2-diamine 2HCl in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][11] This is crucial to control the inhalation of dust and potential vapors.

  • Enclosed Operations: For larger scale operations, consider enclosed systems to prevent direct contact with the compound.[9]

Procedural Steps for Handling
  • Preparation: Before handling, ensure that all necessary PPE is worn correctly. Prepare the work area by removing any unnecessary items and ensuring that spill cleanup materials are readily available.

  • Weighing and Transfer: When weighing the solid, do so in a fume hood to contain any dust. Use a spatula for transfers and avoid creating dust clouds.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing. If dissolving in water, be aware that some amine hydrochlorides can generate heat.[2]

  • Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][10] Do not eat, drink, or smoke in the laboratory.[5][10]

Emergency Preparedness
  • Spill Response: In the event of a spill, evacuate the area if necessary. For small spills, if you are trained to do so, use an appropriate absorbent material, such as a spill kit designed for chemical spills.[12] For larger spills, contact your institution's environmental health and safety (EHS) department.[12]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

    • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[10]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[12]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[13] Seek immediate medical attention.[10]

Disposal Plan

Proper disposal of N1,N1-Dimethyl-3-phenylpropane-1,2-diamine 2HCl and its waste is essential to protect the environment and comply with regulations.

Waste Segregation and Labeling
  • Solid Waste: Collect solid waste in a designated, clearly labeled hazardous waste container.[11]

  • Liquid Waste: Collect liquid waste containing the compound in a separate, compatible, and clearly labeled hazardous waste container.[11]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[11]

Disposal Procedure
  • Containment: Ensure all waste containers are securely sealed to prevent leaks or spills.[14]

  • Storage: Store hazardous waste in a designated and well-ventilated satellite accumulation area, away from incompatible materials.[11]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed hazardous waste disposal company.[13][14] Do not dispose of this chemical down the drain or in the regular trash.[11][14]

Decontamination of Empty Containers

Empty containers that held N1,N1-Dimethyl-3-phenylpropane-1,2-diamine 2HCl must be decontaminated before disposal.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent.[11]

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[11]

  • Deface Label: After triple rinsing and drying, the original label on the container must be completely removed or defaced.[11]

  • Final Disposal: The decontaminated container can then be disposed of in the regular trash or recycled according to your institution's policies.[11]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling N1,N1-Dimethyl-3-phenylpropane-1,2-diamine 2HCl.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Safe Handling Start Start: Handling N1,N1-Dimethyl-3-phenylpropane-1,2-diamine 2HCl AssessHazards Assess Hazards: - Corrosive Solid - Potential Irritant - Potential Toxin Start->AssessHazards BasePPE Base PPE: - Lab Coat - Closed-toe Shoes AssessHazards->BasePPE Standard Lab Practice EyeProtection Eye Protection: - Safety Goggles - Face Shield (optional) BasePPE->EyeProtection HandProtection Hand Protection: - Chemical Resistant Gloves (Nitrile/Neoprene) EyeProtection->HandProtection RespiratoryProtection Respiratory Protection: - Fume Hood (primary) - Respirator (if needed) HandProtection->RespiratoryProtection SafeHandling Proceed with Safe Handling Protocol RespiratoryProtection->SafeHandling

Caption: PPE Selection Workflow for Handling Aromatic Amine Hydrochlorides.

References

  • Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School. (2024, January 19). [Link]

  • Managing Corrosive Substances: Safety Protocols for Businesses - denios.ca. (n.d.). [Link]

  • Working Safely With Corrosives - hse training materials and templates. (2024, February 20). [Link]

  • Working safely with corrosive substances | Seton UK. (2022, August 17). [Link]

  • Amine Disposal For Businesses - Collect and Recycle. (2024, July 18). [Link]

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc. (2024, January 9). [Link]

  • MATERIAL SAFETY DATA SHEET - N,N-DIMETHYL-p-PHENYLENEDIAMINE DIHYDROCHLORIDE 99.5% AR - Oxford. (n.d.). [Link]

  • Reaction of Orthoesters with Amine Hydrochlorides: An Introductory Organic Lab Experiment Combining Synthesis, Spectral Analysis, and Mechanistic Discovery | Journal of Chemical Education - ACS Publications. (2016, March 1). [Link]

  • US20200392074A1 - Method for preparing an amine hydrochloride suspension - Google P
  • methylamine hydrochloride - Organic Syntheses Procedure. (n.d.). [Link]

  • Standard Operating Procedure. (n.d.). [Link]

  • Hazardous Waste Disposal Guide - Research Areas - Policies. (n.d.). [Link]

  • CHEMICAL WASTE MANAGEMENT GUIDE - Auburn Research. (n.d.). [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center |. (n.d.). [Link]

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×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.